4-Chloroquinazoline-6,7-diol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-chloroquinazoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-4-1-6(12)7(13)2-5(4)10-3-11-8/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQTWJOLTBKYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695040 | |
| Record name | 4-Chloro-6-hydroxyquinazolin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145671-36-8 | |
| Record name | 4-Chloro-6-hydroxyquinazolin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloroquinazoline-6,7-diol: A Versatile Building Block in Modern Drug Discovery
Introduction: The Quinazoline Scaffold and the Strategic Importance of 4-Chloroquinazoline-6,7-diol
The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] Within this esteemed class of molecules, this compound emerges as a particularly valuable synthetic intermediate. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the highly reactive 4-chloro substituent, which is primed for nucleophilic aromatic substitution (SNAr), and the catechol moiety at the 6 and 7-positions, offering a handle for further derivatization or interaction with biological targets.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. While comprehensive experimental data for this compound is not extensively reported in the literature, a profile can be constructed from supplier data and by analogy to closely related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1145671-36-8 | [5][6][7] |
| Molecular Formula | C₈H₅ClN₂O₂ | [5][6][7] |
| Molecular Weight | 196.59 g/mol | [6][8] |
| Appearance | Yellow to brown solid | [9] |
| Purity | Typically ≥97% | [6] |
| Storage | Room temperature or 2-8°C, under inert atmosphere | [6] |
| Topological Polar Surface Area | 66.2 Ų | [8] |
| XLogP3 | 1.8 | [8] |
Spectroscopic Characterization (Predicted and Inferred)
-
¹H NMR: The spectrum would likely show two singlets in the aromatic region corresponding to the protons at the C5 and C8 positions of the quinazoline ring. Another singlet would be expected for the proton at the C2 position. The hydroxyl protons of the diol would appear as broad singlets, with their chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum would display signals for the eight unique carbon atoms of the quinazoline core. The carbons bearing the hydroxyl groups (C6 and C7) would be shifted downfield, and the carbon attached to the chlorine atom (C4) would also be readily identifiable.
-
IR Spectroscopy: The infrared spectrum would be characterized by O-H stretching vibrations from the diol moiety, likely appearing as a broad band. Aromatic C-H and C=C/C=N stretching bands would also be prominent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Synthesis of this compound: A Plausible Synthetic Approach
A specific, peer-reviewed synthesis of this compound is not prominently documented. However, a robust synthetic strategy can be devised based on well-established methodologies for the preparation of analogous quinazoline derivatives.[14] The most logical approach involves the initial construction of the corresponding quinazolin-4-one, followed by chlorination.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Quinazolin-4-one Formation: The synthesis would likely commence from a suitably protected 4,5-dihydroxy-2-aminobenzoic acid derivative. A common method for forming the quinazolinone ring is through condensation with formamide or formamidine acetate at elevated temperatures.[14] The hydroxyl groups would need to be protected, for example, as methoxy or benzyloxy ethers, to prevent unwanted side reactions.
-
Chlorination: The resulting 6,7-dialkoxyquinazolin-4-one would then undergo chlorination to introduce the reactive chloro group at the 4-position. This is typically achieved by refluxing the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[14]
-
Deprotection: The final step would involve the deprotection of the hydroxyl groups. For instance, if methoxy groups are used as protecting groups, they can be cleaved using strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃) to yield the desired this compound.
Chemical Reactivity: A Tale of Two Functional Groups
The chemical reactivity of this compound is dominated by the interplay of its chloro and diol functionalities.
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This high reactivity makes it an excellent electrophilic partner for a wide range of nucleophiles, including amines, alcohols, and thiols.[15][16][17]
The reaction with amines to form 4-aminoquinazoline derivatives is particularly significant in medicinal chemistry, as the 4-anilinoquinazoline scaffold is a key feature of many kinase inhibitors.[4][18] The SNAr reaction at C4 is generally regioselective and proceeds under milder conditions compared to substitution at the C2 position.[17][19]
Caption: General mechanism of SNAr at the 4-position of the quinazoline ring.
Reactivity of the Catechol Moiety
The 6,7-diol (catechol) group offers additional opportunities for chemical modification.
-
Alkylation/Acylation: The hydroxyl groups can be readily alkylated or acylated to form ethers and esters, respectively. This can be used to modulate the solubility and pharmacokinetic properties of the final compound.
-
Oxidation: Catechols can be oxidized to the corresponding ortho-quinones.[20] This transformation can be relevant in the context of biological activity, as quinones are known to be reactive species.
-
Cyclization Reactions: Catechols can participate in various cyclization reactions to form other heterocyclic systems, such as benzoxazoles.[21]
-
Metal Chelation: The vicinal diol arrangement allows for the chelation of metal ions, a property that can be exploited in various applications.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly sought-after building block in the design and synthesis of novel therapeutic agents.
Kinase Inhibitors for Cancer Therapy
The quinazoline scaffold is central to the design of numerous kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[4][22][23] The 4-anilinoquinazoline moiety is a well-established pharmacophore that binds to the ATP-binding site of the EGFR kinase domain. A recent study has specifically highlighted the potential of '4-aminoquinazoline-6,7-diol' derivatives as enhanced EGFR inhibitors for lung cancer therapy.[24] The catechol group can form additional hydrogen bonds with the receptor, potentially increasing binding affinity and selectivity.
A Key Component in Proteolysis Targeting Chimeras (PROTACs)
The emergence of PROTACs as a novel therapeutic modality has opened up new avenues for the application of versatile chemical building blocks.[25][26][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two.
This compound is an ideal starting material for the synthesis of the target protein-binding ligand. The 4-chloro group allows for the attachment of the linker, while the catechol moiety can be derivatized to interact with the target protein. One of the commercial suppliers of this compound explicitly lists it under "Protein Degrader Building Blocks," underscoring its relevance in this field.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C8H5ClN2O2 | CID 135742231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. molecularinfo.com [molecularinfo.com]
- 8. angenechemical.com [angenechemical.com]
- 9. This compound | 1145671-36-8 [amp.chemicalbook.com]
- 10. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-CHLORO-6-HYDROXYQUINAZOLINE(848438-50-6) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Copper-assisted oxidation of catechols into quinone derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04883F [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 26. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Privileged Quinazoline Scaffold in Modern Oncology
An In-Depth Technical Guide to 4-Chloroquinazoline-6,7-diol (CAS: 1145671-36-8): A Cornerstone Intermediate for Targeted Therapeutics
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, stands as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions with protein kinase active sites have made it a cornerstone of modern targeted cancer therapy.[1][2] Numerous drugs approved by the U.S. Food and Drug Administration (FDA), including gefitinib, erlotinib, and lapatinib, are built upon this core structure.[3] These agents primarily function by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in various malignancies, leading to uncontrolled cell proliferation and survival.[4][5]
Within this critical class of molecules, This compound emerges as a pivotal synthetic intermediate. Its strategic design incorporates two key features: a highly reactive chlorine atom at the C4 position, prime for nucleophilic displacement, and hydroxyl groups at the C6 and C7 positions, which are known to be crucial for anchoring within the ATP-binding pocket of kinases like EGFR.[4][6] This guide provides a comprehensive technical overview of this compound for researchers and drug development professionals, detailing its properties, synthesis, reactivity, and central role in the generation of potent kinase inhibitors.
Physicochemical and Structural Properties
This compound is a heterocyclic organic compound whose utility is defined by its chemical characteristics. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 1145671-36-8 | [7][8] |
| Molecular Formula | C₈H₅ClN₂O₂ | [9][10] |
| Molecular Weight | 196.59 g/mol | [7][8] |
| Appearance | Yellow to brown solid | [11] |
| Purity | Typically ≥95-98% (commercial) | [9][11] |
| Topological Polar Surface Area | 66.2 Ų | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Canonical SMILES | C1=C(C=C2C(=C1O)C(=NC=N2)Cl)O | [10] |
The Quinazoline Core in Kinase Inhibition: Targeting the EGFR Pathway
The therapeutic efficacy of quinazoline derivatives in oncology is overwhelmingly linked to their ability to inhibit protein kinases, particularly EGFR.[12] Overexpression or activating mutations of EGFR lead to the persistent activation of downstream pro-survival signaling cascades, chiefly the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumorigenesis.[4][6]
Quinazoline-based inhibitors function as ATP mimetics, occupying the ATP-binding site in the catalytic domain of the EGFR kinase. The structure-activity relationship (SAR) for this class is well-established:
-
The quinazoline nitrogen (N1) acts as a hydrogen bond acceptor, typically interacting with a key methionine residue (Met793 in EGFR) in the hinge region of the kinase.[13]
-
An anilino group at the C4 position is critical for high-affinity binding, extending into a hydrophobic pocket of the active site.[14]
-
Substituents at the C6 and C7 positions provide additional interactions and modulate solubility and potency. The diol functionality of the topic compound, or its common synthetic precursor the dimethoxy group, are known to enhance binding affinity.[4][15]
The 4-chloro group on the title compound is not part of the final pharmacophore; rather, it is the essential reactive handle that allows for the facile introduction of the crucial C4-anilino side chain.
Canonical EGFR Signaling Pathway
The following diagram illustrates the principal signaling cascades downstream of EGFR that are targeted by quinazoline-based inhibitors.
Caption: EGFR signaling pathways leading to cell proliferation and survival.
Synthesis and Reactivity: A Step-by-Step Approach
This compound is not typically synthesized directly in its diol form due to the reactivity of the free hydroxyl groups. The common and field-proven strategy involves a protected route, using methoxy groups, which are later cleaved to yield the final diol. This approach ensures higher yields and cleaner reactions.
Representative Synthetic Workflow
The diagram below outlines the logical flow from a substituted benzoic acid to the final reactive intermediate.
Caption: Representative workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established syntheses of structurally analogous quinazolines.[15][16] Researchers must ensure all steps are conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq).
-
Add an excess of formamide (approx. 10 volumes).
-
Heat the mixture to 160-180 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Add water to the flask to fully precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one as a white to off-white solid.
Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) (approx. 10-15 volumes).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 eq) dropwise.
-
Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. The suspension should become a clear solution.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Azeotrope the residue with toluene (2x) to remove any remaining thionyl chloride.
-
The resulting crude solid is taken up in dichloromethane (DCM) and washed carefully with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 4-chloro-6,7-dimethoxyquinazoline.[16]
Step 3: Demethylation to this compound
-
Dissolve the 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add boron tribromide (BBr₃) (2.5-3.0 eq), typically as a 1M solution in DCM, dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and methanol.
-
Stir for 1 hour, then concentrate the mixture under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the final product, this compound.
Application in the Synthesis of Bioactive EGFR Inhibitors
The primary utility of this compound is its role as an electrophile in nucleophilic aromatic substitution (SₙAr) reactions.[17] The electron-withdrawing nature of the quinazoline ring system activates the C4 position, allowing the chlorine atom to be readily displaced by nucleophiles, most notably substituted anilines, to forge the final inhibitors.[14]
Workflow for SₙAr Reaction
Caption: General workflow for synthesizing EGFR inhibitors.
Detailed Experimental Protocol (Representative)
-
In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent such as isopropanol or n-butanol.
-
Add the desired substituted aniline (1.1 eq).
-
Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) for 4-12 hours.
-
Monitor the reaction by TLC. The formation of the product is often accompanied by the precipitation of its hydrochloride salt.
-
After completion, cool the reaction to room temperature.
-
Collect the precipitate by filtration.
-
Wash the solid with the reaction solvent and then with diethyl ether to remove any unreacted starting materials.
-
The product can be further purified by recrystallization or by converting it to the free base using a mild base (e.g., NaHCO₃) followed by chromatographic purification.
Biological Activity of Derived Compounds
While this compound is an intermediate, the biological potency of the final compounds it helps create is well-documented. The table below summarizes the activity of representative 4-anilinoquinazoline derivatives with 6,7-hydroxyl or 6,7-methoxy substitutions, demonstrating the therapeutic potential unlocked by this core.
| Compound Structure | Target Kinase | IC₅₀ Value | Cell Line (Antiproliferative GI₅₀) | Source |
| 6,7-dimethoxy-4-(3-ethynylphenylamino)quinazoline | EGFR | 5 nM | - | [3] |
| 6,7-dimethoxy-4-anilino derivative | c-Met | 0.030 µM | - | [15] |
| 2-chloro-4-(3-acetylphenylamino)-6,7-dimethoxyquinazoline | - | - | K-562 (Leukemia): 0.622 µM | [18] |
| '4-aminoquinazoline-6,7-diol' derivatives | EGFR | (Predicted High Affinity) | A431 (Lung Cancer): Predicted Vulnerability | [6] |
Conclusion
This compound (CAS: 1145671-36-8) is more than a mere catalog chemical; it is a strategically designed building block that provides a direct and efficient route to a class of highly potent and clinically relevant kinase inhibitors. Its value lies in the combination of a reactive C4-chloro handle for facile SₙAr coupling and the C6, C7-diol pattern essential for high-affinity binding to targets like EGFR. For drug discovery teams in oncology, mastering the synthesis and application of this intermediate is a key step toward developing next-generation targeted therapeutics to combat cancer.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. angenechemical.com [angenechemical.com]
- 8. calpaclab.com [calpaclab.com]
- 9. aksci.com [aksci.com]
- 10. This compound | C8H5ClN2O2 | CID 135742231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound|CAS 1145671-36-8 [benchchem.com]
- 12. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of 4-Chloroquinazoline-6,7-diol and its Derivatives: A Scaffold for Targeted Therapeutics
Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry
The quinazoline framework, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its structural versatility allows for a wide array of substitutions, enabling the fine-tuning of pharmacological profiles for diverse therapeutic applications.[3] Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][4][5]
This guide focuses on a specific, highly promising derivative: 4-Chloroquinazoline-6,7-diol . The substitutions at the 6 and 7 positions are particularly significant, often conferring potent inhibitory activity against key enzymes in cellular signaling pathways, most notably protein kinases.[2][5] This document will provide an in-depth exploration of the synthesis, mechanism of action, and biological evaluation of this compound and its close analogs, offering valuable insights for researchers and professionals in drug discovery and development.
Core Mechanism of Action: Inhibition of the EGFR Signaling Pathway
A primary mechanism through which many quinazoline derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs).[1] Among these, the Epidermal Growth Factor Receptor (EGFR) is a prominent target.[5][6] EGFR plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6] In numerous cancers, its overexpression or mutation leads to aberrant signaling, driving tumor growth and metastasis.[6][7]
Derivatives of 4-aminoquinazoline-6,7-diol have been specifically investigated as potent EGFR inhibitors.[5][7] These compounds typically act as ATP-competitive inhibitors, binding to the catalytic site of the EGFR kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the activation of pro-oncogenic signaling cascades such as the RAS-RAF-MEK-ERK and AKT-PI3K-mTOR pathways.[7] The ultimate consequence of this inhibition is a halt in cell proliferation and an induction of apoptosis in cancer cells.
Caption: EGFR signaling pathway and point of inhibition.
Synthesis of 4-Chloroquinazoline Derivatives: A General Workflow
The synthesis of 4-chloroquinazoline derivatives is a well-established process in medicinal chemistry. 4-Chloro-6,7-dimethoxyquinazoline, a closely related analog, serves as a key intermediate in the synthesis of the EGFR inhibitor Gefitinib.[8] The synthesis of this compound would likely follow a similar path, starting with a suitably substituted anthranilic acid.
The general synthetic route involves two key steps:
-
Cyclization: The initial step is the condensation of a substituted 2-aminobenzoic acid with a source of a single carbon, such as formamide, to form the quinazolinone ring system.[8][9]
-
Chlorination: The resulting quinazolin-4-one is then chlorinated, typically using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the 4-chloroquinazoline product.[8][10][11]
Caption: General synthesis of this compound.
Biological Evaluation: Key Experimental Protocols
To ascertain the biological activity of novel quinazoline derivatives, a series of in vitro assays are essential. These protocols provide quantitative data on the compound's efficacy and selectivity.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12][13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.[12] Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity.[14] Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with solvent) and positive control (a known anticancer drug) wells.[14]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for a typical MTT cell viability assay.
Protocol 2: Kinase Inhibition Assay (General Outline)
To directly measure the inhibitory effect of a compound on a specific kinase like EGFR, a biochemical kinase assay is performed.
Step-by-Step Methodology:
-
Assay Preparation: Add the purified kinase (e.g., EGFR) to the wells of a microplate.
-
Compound Addition: Add the test compound at various concentrations. Include a known inhibitor as a positive control and a vehicle control.[14]
-
Pre-incubation: Pre-incubate the enzyme with the compounds for a specified time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., a synthetic peptide) and ATP.
-
Detection: After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or fluorescence/luminescence-based assays that measure ATP consumption.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC₅₀ value.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 4-anilinoquinazoline derivatives, which share a similar core structure, against various cancer cell lines. This data highlights the potential of this class of compounds.
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| DW-8 | HCT116 (Colon) | 8.50 | [15] |
| DW-8 | HT29 (Colon) | 5.80 | [15] |
| DW-8 | SW620 (Colon) | 6.15 | [15] |
| Compound 10b | HCT-116 (Colon) | 2.8 | [1] |
| Compound 10b | T98G (Glioblastoma) | 2.0 | [1] |
| 'abc1-4' (in-silico) | A549 (Lung) | ~7.1 - 8.0 | [7] |
| 'abc1-4' (in-silico) | A431 (Lung) | ~2.2 - 3.4 | [7] |
Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.[3] For instance, the presence of an aryl group at the C2 position and a halogen at the C6 position has been associated with increased antiproliferative action.[1] The 6,7-disubstituted pattern, particularly with methoxy or hydroxyl groups, is crucial for potent kinase inhibition.[2][5]
The this compound scaffold represents a promising starting point for the development of novel targeted therapies. The chlorine atom at the 4-position is a key reactive site, allowing for the facile introduction of various amine-containing side chains to generate libraries of 4-anilinoquinazoline derivatives.[1] This enables extensive exploration of the SAR to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Synthesis of diverse libraries: Generating a wide range of derivatives by modifying the substituent at the 4-position.
-
Broad-panel kinase screening: To identify other potential kinase targets and understand the selectivity profile.
-
In vivo efficacy studies: To evaluate the antitumor activity of lead compounds in animal models.
-
ADME/Tox profiling: To assess the drug-like properties and safety of the most promising candidates.
By leveraging the inherent potential of the this compound core, the scientific community can continue to develop innovative and effective treatments for cancer and other diseases driven by aberrant kinase activity.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Page loading... [guidechem.com]
- 9. prepchem.com [prepchem.com]
- 10. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Scaffold: A Privileged Core in Modern Oncology
An In-depth Technical Guide on 4-Chloroquinazoline-6,7-diol and its Derivatives in Cancer Research
Introduction: The Rise of Quinazolines in Targeted Cancer Therapy
The quinazoline nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2][3] Its structural versatility allows for multi-point modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the successful development and FDA approval of several quinazoline-based drugs, including gefitinib, erlotinib, and afatinib, which have revolutionized the treatment of certain cancers, most notably non-small-cell lung cancer (NSCLC).[1][4][5] These molecules primarily function as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in various malignancies.[4][6][7]
This technical guide focuses on the this compound core, a key intermediate and a pharmacophore of significant interest in contemporary cancer research. The 4-chloro substituent serves as a crucial reactive handle for the synthesis of diverse libraries of 4-substituted quinazoline derivatives, while the 6,7-diol moiety plays a pivotal role in anchoring the molecule within the ATP-binding pocket of target kinases.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
The primary mechanism by which many quinazoline derivatives exert their anticancer effects is through the competitive inhibition of ATP binding to the catalytic domain of protein kinases. This action blocks the downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis.
The EGFR Signaling Cascade: A Prime Target
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[8] This initiates a cascade of downstream signaling events, predominantly through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell cycle progression and survival.[9] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[9]
Quinazoline-based inhibitors, particularly those with a 4-anilino substitution, are designed to mimic the adenine portion of ATP and occupy the kinase's active site. The 6,7-dihydroxy (or dimethoxy) groups often form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, enhancing binding affinity and inhibitory potency.[10]
Caption: EGFR Signaling Pathway Inhibition by Quinazoline Derivatives.
Beyond EGFR: Other Kinase Targets
While EGFR is a prominent target, the quinazoline scaffold has demonstrated inhibitory activity against a range of other kinases implicated in cancer, including:
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11]
-
PDGFR-β: Platelet-Derived Growth Factor Receptor beta is involved in cell growth, proliferation, and migration.[3]
-
Tubulin Polymerization: Some quinazoline derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[1][5]
Synthesis of 4-Anilinoquinazoline-6,7-diol Derivatives: A Representative Workflow
The synthesis of biologically active 4-anilinoquinazoline-6,7-diol derivatives typically starts from a substituted anthranilic acid and proceeds through the formation of a 4-chloroquinazoline intermediate. The 6,7-hydroxyl groups are often protected as methoxy ethers during the initial steps and deprotected in the final stage.
Caption: General Synthetic Workflow for 4-Anilinoquinazoline-6,7-diol Derivatives.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one A mixture of 2-amino-4,5-dimethoxybenzoic acid and formamide is heated at 160°C for several hours. Upon cooling, the product precipitates and is collected by filtration.[10]
Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline The quinazolinone from the previous step is refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[12][13] Excess reagent is removed under vacuum to yield the 4-chloro intermediate.
Step 3: Nucleophilic Aromatic Substitution to Synthesize 4-Anilino-6,7-dimethoxyquinazoline The 4-chloro-6,7-dimethoxyquinazoline is reacted with a desired substituted aniline in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF), often in the presence of a base (e.g., DIPEA) or under microwave irradiation to facilitate the reaction.[3][11]
Step 4: Deprotection to Yield 4-Anilinoquinazoline-6,7-diol The methoxy groups are cleaved using a demethylating agent like boron tribromide (BBr₃) in an appropriate solvent (e.g., dichloromethane) to afford the final diol product.
In Vitro Evaluation of Quinazoline Derivatives
A battery of in vitro assays is crucial to characterize the anticancer activity of newly synthesized quinazoline compounds.
Cell Viability and Cytotoxicity Assays
These assays determine the concentration of the compound required to inhibit cell growth or induce cell death.
Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the quinazoline derivative for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ (half-maximal inhibitory concentration) is then calculated.
Kinase Inhibition Assays
These assays directly measure the ability of the compound to inhibit the enzymatic activity of the target kinase.
Protocol: In Vitro EGFR Kinase Assay
-
Reaction Setup: Recombinant human EGFR kinase is incubated with a kinase buffer, a specific substrate (e.g., a synthetic peptide), and ATP in a 96-well plate.
-
Inhibitor Addition: The quinazoline derivative is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified, often using an antibody that specifically recognizes the phosphorylated form, coupled with a detection system (e.g., fluorescence or luminescence).
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity is determined.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Cancer cells are treated with the quinazoline derivative for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a PI solution, which intercalates with DNA.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is analyzed. An accumulation of cells in a particular phase suggests cell cycle arrest.
Quantitative Data Summary
The following table summarizes representative IC₅₀ values for various quinazoline derivatives against different cancer cell lines and kinases, illustrating the potency of this chemical class.
| Compound Class | Target | Cell Line/Kinase | IC₅₀ (µM) | Reference |
| 4-Anilinoquinazoline | EGFR | A549 (NSCLC) | 0.05 - 5.0 | [4][14] |
| 4-Anilinoquinazoline | EGFR | MCF-7 (Breast) | 2.86 - 7.05 | [4][15] |
| 4-Anilinoquinazoline | VEGFR-2 | - | 0.03 - 0.1 | [10][15] |
| Quinazolinone Schiff Base | - | MCF-7 (Breast) | 5.91 - 6.25 | [16] |
| 4-Aminoquinazoline | EGFR | H1975 (NSCLC) | 1.96 - 3.46 | [15] |
Future Perspectives and Conclusion
The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of novel anticancer agents. The inherent versatility of the quinazoline core allows for the development of inhibitors with improved potency, selectivity, and the ability to overcome drug resistance mechanisms. Future research will likely focus on:
-
Development of Third and Fourth-Generation Inhibitors: Designing compounds that are effective against mutant forms of kinases, such as the T790M and C797S resistance mutations in EGFR.[7]
-
Multi-Targeted Kinase Inhibitors: Creating single molecules that can inhibit multiple oncogenic pathways simultaneously.
-
Conjugation with Other Pharmacophores: Hybridizing the quinazoline core with other bioactive moieties to enhance therapeutic efficacy.[5]
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 12. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Quinazoline Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The quinazoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth analysis of the therapeutic potential of quinazoline derivatives, with a primary focus on their application in oncology, particularly as kinase inhibitors. We delve into the synthetic strategies, diverse mechanisms of action, and critical structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the advancement of next-generation quinazoline-based therapeutics.
The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
Quinazoline, a fusion of a benzene ring and a pyrimidine ring, represents a versatile heterocyclic system that has captivated medicinal chemists for decades.[1][2] Its planar structure and synthetic tractability allow for facile structural modifications, enabling the fine-tuning of its physicochemical properties and biological activities.[1] The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the benzene ring provides a scaffold for various substitutions that can modulate target binding and pharmacokinetic profiles.
Historically, the exploration of quinazoline derivatives began with the isolation of the alkaloid vasicine from Adhatoda vasica.[1][3] However, it was the strategic synthetic exploration of this scaffold that unlocked its vast therapeutic potential, leading to the development of numerous clinically successful drugs.[4][5]
Synthetic Strategies for Quinazoline Derivatives: From Classic Reactions to Modern Innovations
The synthesis of the quinazoline core and its derivatives has been extensively studied, with several established and novel methods available to medicinal chemists.
Classical Synthetic Routes
The Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with amides, remains a fundamental method for preparing 4(3H)-quinazolinones.[6] Other traditional approaches include reactions starting from 2-aminobenzonitriles, 2-aminobenzaldehydes, or isatoic anhydrides.[6][7]
Modern Synthetic Methodologies
In recent years, more efficient and environmentally friendly synthetic methods have been developed. These include:
-
Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.[8]
-
Multicomponent reactions (MCRs): MCRs allow for the one-pot synthesis of complex quinazoline derivatives from simple starting materials, enhancing efficiency and atom economy.[7][9]
-
Metal-catalyzed cross-coupling reactions: Palladium- and copper-catalyzed reactions have enabled the introduction of a wide range of substituents onto the quinazoline scaffold, facilitating the exploration of structure-activity relationships.[8]
An example of a modern synthetic approach is the copper-catalyzed synthesis of 4-aminoquinazoline derivatives, which offers high efficiency and broad substrate scope.[2]
Therapeutic Applications of Quinazoline Derivatives: A Multifaceted Pharmacological Profile
Quinazoline derivatives have demonstrated a wide array of therapeutic activities, with oncology being the most prominent area of success.[8][10]
Anticancer Agents
The anticancer activity of quinazoline derivatives is a major focus of research.[11][12] Many of these compounds function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[13]
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[14] Overexpression or mutation of EGFR is a hallmark of many cancers, particularly non-small-cell lung cancer (NSCLC).[11][14] Quinazoline-based EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant cancers.[14][15]
Mechanism of Action: These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing ATP from binding and subsequently blocking the autophosphorylation and activation of the receptor.[13] This leads to the inhibition of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately resulting in cell cycle arrest and apoptosis.[12]
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Generations of EGFR Inhibitors:
-
First-generation (Reversible): Gefitinib and Erlotinib are examples of first-generation EGFR TKIs that reversibly bind to the ATP-binding site.[11][14]
-
Second-generation (Irreversible): Afatinib and Dacomitinib form a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition.[15]
-
Third-generation (Mutant-selective): Osimertinib is designed to target the T790M resistance mutation that often arises after treatment with first- or second-generation inhibitors, while sparing wild-type EGFR.[16]
Beyond EGFR, quinazoline derivatives have been developed to target other kinases implicated in cancer, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow. Vandetanib is a multi-kinase inhibitor that targets both EGFR and VEGFR.[11][16]
-
HER2 (Human Epidermal Growth Factor Receptor 2): Lapatinib is a dual inhibitor of EGFR and HER2, used in the treatment of HER2-positive breast cancer.[13]
-
Aurora Kinases: These are involved in mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis.[17]
Some quinazoline derivatives exhibit anticancer activity through mechanisms other than kinase inhibition, such as:
-
Tubulin polymerization inhibition: By disrupting microtubule dynamics, these compounds can induce mitotic arrest and apoptosis.[12][17]
-
Induction of apoptosis: Certain quinazolinone derivatives can trigger the mitochondrial apoptotic pathway.[17]
-
DNA intercalation: Some hybrid molecules containing the quinazoline scaffold can intercalate into DNA, leading to DNA damage.[17]
Antimicrobial Agents
The quinazoline scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.
-
Antibacterial: Quinazolinone derivatives have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18][19]
-
Antifungal: Certain derivatives have demonstrated efficacy against fungal pathogens like Candida albicans and Aspergillus fumigatus.[3][8]
-
Antiviral: Quinazoline-based compounds have been investigated for their activity against various viruses, including influenza and SARS-CoV-2.[10][20]
-
Antimalarial: The quinazoline alkaloid febrifugine and its derivatives have shown potent antimalarial activity.[21]
Cardiovascular and Anti-inflammatory Applications
-
Cardiovascular Diseases: Some quinazoline derivatives, such as prazosin and doxazosin, are α1-adrenoceptor antagonists used to treat hypertension.[22][23] Other derivatives have been investigated for their potential in managing various cardiovascular conditions.[24]
-
Anti-inflammatory Agents: The anti-inflammatory properties of quinazoline derivatives have been documented, with some compounds showing potential for the treatment of inflammatory disorders.[8][10]
Structure-Activity Relationship (SAR) and Drug Design
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring system.[25]
Key SAR Insights for EGFR Inhibitors:
-
Position 4: An anilino group at this position is crucial for high-affinity binding to the EGFR kinase domain.[16]
-
Positions 6 and 7: Substitution with small, electron-donating groups, such as methoxy groups, generally enhances activity.[26] Bulky substituents at these positions can also be favorable.[26]
-
Linker between the quinazoline core and the anilino group: The nature of the linker can influence the mode of inhibition (reversible vs. irreversible).[16]
Experimental Protocols for Efficacy Evaluation
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a quinazoline derivative against a specific kinase, such as EGFR.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., a synthetic peptide), ATP, and the quinazoline test compound at various concentrations.
-
Compound Dispensing: Serially dilute the test compound and dispense it into the wells of a microtiter plate.
-
Kinase and Substrate Addition: Add the kinase and substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Clinical Landscape of Quinazoline-Based Drugs
The clinical success of quinazoline derivatives is evident from the number of FDA-approved drugs and those in various phases of clinical trials.
| Drug Name | Target(s) | Indication | Approval Status |
| Gefitinib | EGFR | Non-Small-Cell Lung Cancer (NSCLC) | Approved |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | Approved |
| Lapatinib | EGFR, HER2 | Breast Cancer | Approved |
| Afatinib | EGFR, HER2 | NSCLC | Approved |
| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid Cancer | Approved |
| Dacomitinib | EGFR, HER2 | NSCLC | Approved |
| Osimertinib | EGFR (including T790M) | NSCLC | Approved |
| Cediranib | VEGFR | Ovarian Cancer, NSCLC | Clinical Trials[4] |
| Tandutinib | FLT3, PDGFR, c-Kit | Acute Myeloid Leukemia | Clinical Trials[4] |
| Ispinesib | Kinesin Spindle Protein | Solid Tumors | Clinical Trials[4] |
Future Perspectives and Challenges
The therapeutic potential of quinazoline derivatives is far from exhausted. Future research will likely focus on:
-
Overcoming Drug Resistance: A major challenge in cancer therapy is the development of drug resistance.[13] Designing novel quinazoline derivatives that can overcome resistance mechanisms, such as the C797S mutation in EGFR, is a key area of research.[15]
-
Targeting Novel Pathways: Exploring the activity of quinazoline derivatives against new and emerging therapeutic targets will broaden their applicability.
-
Improving Selectivity and Safety Profiles: Enhancing the selectivity of these compounds for their intended targets over other proteins will help to minimize off-target effects and improve their safety profiles.[13]
-
Combination Therapies: Investigating the synergistic effects of quinazoline derivatives with other therapeutic agents is a promising strategy to enhance efficacy and combat resistance.[12]
Conclusion
Quinazoline derivatives represent a highly successful and versatile class of therapeutic agents, with a significant impact on the treatment of cancer and a growing potential in other disease areas. Their favorable physicochemical properties, synthetic accessibility, and ability to be tailored for specific biological targets ensure that the quinazoline scaffold will remain a cornerstone of drug discovery and development for the foreseeable future. Continued innovation in synthetic chemistry, coupled with a deeper understanding of disease biology, will undoubtedly lead to the emergence of new and improved quinazoline-based therapies.
References
- 1. ijirt.org [ijirt.org]
- 2. scispace.com [scispace.com]
- 3. Quinazoline and its diverse array of therapeutic application:A review | PDF [slideshare.net]
- 4. ijpba.info [ijpba.info]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 10. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 15. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quinazolinone Derivatives as a Potential Class of Compounds in Malaria Drug Discovery [wisdomlib.org]
- 22. Insights into cardio-oncology: Polypharmacology of quinazoline-based α1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Insights into cardio-oncology: Polypharmacology of quinazoline-based α1-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medicalresearchjournal.org [medicalresearchjournal.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloroquinazoline-6,7-diol
Abstract: This document provides a comprehensive guide for the synthesis of 4-Chloroquinazoline-6,7-diol, a pivotal intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The synthetic strategy detailed herein is a robust, multi-step process designed for clarity, reproducibility, and scalability in a research setting. We will proceed via the synthesis of the stable intermediate, 4-chloro-6,7-dimethoxyquinazoline, followed by a carefully controlled demethylation to yield the target diol. This guide emphasizes the chemical rationale behind procedural choices, provides detailed step-by-step protocols, and includes troubleshooting guidance to empower researchers in drug discovery and medicinal chemistry.
Synthetic Strategy and Rationale
The synthesis of this compound is most effectively approached through a three-stage process. This strategy is predicated on the use of readily available starting materials and the formation of a stable, easily purified methoxy-protected intermediate. The hydroxyl groups are introduced in the final step to avoid potential side reactions during the aggressive chlorination stage.
The chosen pathway is as follows:
-
Cyclization: Formation of the quinazolinone core by reacting 4,5-dimethoxy-2-aminobenzoic acid with a formylating agent to produce 6,7-dimethoxyquinazolin-4(3H)-one.
-
Chlorination: Conversion of the quinazolinone to the key intermediate, 4-chloro-6,7-dimethoxyquinazoline, using a potent chlorinating agent.
-
Demethylation: Cleavage of the two methyl ether groups to furnish the final product, this compound.
This strategic sequencing ensures high yields and purity at each stage, which is critical for downstream applications.
Caption: High-level overview of the three-stage synthetic pathway.
Part I: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
Principle and Rationale
The formation of the quinazolinone ring system is a cornerstone of this synthesis. The reaction proceeds via a condensation reaction between 4,5-dimethoxy-2-aminobenzoic acid and formamidine acetate.[1] Formamidine acetate serves as a convenient and effective source of the C2-N3 unit of the quinazoline ring. The reaction is typically carried out in a high-boiling polar solvent like absolute ethanol to facilitate the removal of water and drive the cyclization to completion.[1]
Experimental Protocol
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dimethoxy-2-aminobenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).[1]
-
Add 100 mL of absolute ethanol to the flask.
-
Heat the mixture to reflux and maintain for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid and adjust the pH to approximately 7-8.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water.
-
Dry the collected gray solid under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.
Reagents and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 4,5-Dimethoxy-2-aminobenzoic Acid | 197.19 | 8.0 g | 0.04 | Starting Material |
| Formamidine Acetate | 104.11 | 8.4 g | 0.08 | Cyclizing Agent |
| Absolute Ethanol | 46.07 | 100 mL | - | Solvent |
| Saturated NaHCO₃ Solution | - | 50 mL | - | Neutralization |
| Expected Product | 6,7-Dimethoxyquinazolin-4(3H)-one | |||
| Yield | 206.20 | ~7.3 g (87%)[1] | 0.035 |
Part II: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
Principle and Rationale
The conversion of the 4-oxo group of the quinazolinone to a 4-chloro group is a critical activation step. This transformation is an example of converting a lactam to a chloro-substituted heterocycle, which dramatically increases its reactivity towards nucleophilic substitution. While several chlorinating agents like phosphorus oxychloride (POCl₃) can be used, thionyl chloride (SOCl₂) often provides superior yields and a cleaner reaction profile for this substrate.[1][2] A catalytic amount of N,N-dimethylformamide (DMF) is added to form the Vilsmeier reagent in situ, which is the active chlorinating species.
Safety Note: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Experimental Protocol
Caption: Detailed workflow for the chlorination of the quinazolinone intermediate.
-
In a dry 500 mL round-bottom flask, place 6,7-dimethoxyquinazolin-4-one (6.44 g, 0.031 mol).[1]
-
In a chemical fume hood, carefully add thionyl chloride (190 mL) followed by 3 drops of N,N-dimethylformamide (DMF).
-
Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux for 5 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure. A co-evaporation step with toluene (2 x 50 mL) can help remove the last traces.[3]
-
The resulting yellow solid should be handled with care. Slowly and portion-wise, add the solid to a beaker containing 100 mL of ice water, stirring continuously with a glass rod.
-
Neutralize the acidic solution by slowly adding dilute aqueous ammonia until the pH reaches approximately 7.
-
Collect the resulting light yellow precipitate by vacuum filtration and wash it with cold water.
-
Dry the solid under vacuum to yield 4-chloro-6,7-dimethoxyquinazoline.
Reagents and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 6,7-Dimethoxyquinazolin-4-one | 206.20 | 6.44 g | 0.031 | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 | 190 mL | ~2.6 | Chlorinating Agent/Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | 3 drops | catalytic | Catalyst |
| Dilute Aqueous Ammonia | - | As needed | - | Neutralization |
| Expected Product | 4-Chloro-6,7-dimethoxyquinazoline | |||
| Yield | 224.64 | ~6.51 g (93%)[1] | 0.029 |
Part III: Synthesis of this compound
Principle and Rationale
The final step is the cleavage of the two aryl methyl ether bonds to unmask the diol functionality. This is a challenging transformation due to the potential for the demethylating agent to react with the chloro-substituent or the quinazoline nitrogen atoms. Boron tribromide (BBr₃) is a powerful and effective Lewis acid for this purpose. It coordinates to the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, releasing the free phenol. The reaction is typically performed at low temperatures in an inert solvent like dichloromethane (DCM) to control its high reactivity.
Safety Note: Boron tribromide is extremely corrosive, toxic, and reacts violently with moisture. It must be handled in a dry atmosphere (e.g., under nitrogen or argon) in a well-ventilated fume hood. All glassware must be rigorously flame-dried before use.
Experimental Protocol
-
Flame-dry a 250 mL round-bottom flask under a stream of dry nitrogen and allow it to cool to room temperature.
-
Add 4-chloro-6,7-dimethoxyquinazoline (4.5 g, 0.02 mol) to the flask, followed by 100 mL of anhydrous dichloromethane (DCM).
-
Cool the stirred suspension to 0°C using an ice bath.
-
Slowly add a 1.0 M solution of boron tribromide in DCM (50 mL, 0.05 mol, 2.5 equivalents) via a dropping funnel or syringe over 30 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of methanol (20 mL). This will react with the excess BBr₃.
-
Add 50 mL of water and stir the mixture vigorously for 30 minutes.
-
The product may precipitate. If so, collect the solid by vacuum filtration. If it remains in the organic layer, separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient) to obtain pure this compound.
Reagents and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 4-Chloro-6,7-dimethoxyquinazoline | 224.64 | 4.5 g | 0.02 | Starting Material |
| Boron Tribromide (1.0M in DCM) | 250.52 | 50 mL | 0.05 | Demethylating Agent |
| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |
| Methanol | 32.04 | 20 mL | - | Quenching Agent |
| Expected Product | This compound | |||
| Yield | 196.59 | Variable (60-80%) | ~0.014 |
Troubleshooting and Optimization
| Problem | Step | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Cyclization | Part I | Incomplete reaction; impure starting materials. | Extend reflux time and monitor by TLC. Ensure 4,5-dimethoxy-2-aminobenzoic acid is pure. |
| Reaction Stalls during Chlorination | Part II | Moisture in the reaction; insufficient DMF catalyst. | Ensure all glassware is oven-dried and use anhydrous SOCl₂. Add an extra drop of DMF if needed. |
| Product Hydrolyzes during Workup | Part II | The 4-chloro group is susceptible to hydrolysis. | Pour the reaction mixture onto ice and perform the neutralization and filtration steps quickly at low temperature. |
| Incomplete Demethylation | Part III | Insufficient BBr₃; short reaction time. | Increase the equivalents of BBr₃ to 3.0. Allow the reaction to proceed for up to 24 hours at room temperature. |
| Complex Mixture after Demethylation | Part III | Reaction too vigorous; side reactions. | Maintain a low temperature (0°C or -78°C) during BBr₃ addition. Ensure a completely inert atmosphere. |
References
Application Note & Protocol: Purification Strategies for 4-Chloroquinazoline-6,7-diol
Abstract
4-Chloroquinazoline-6,7-diol is a pivotal intermediate in the synthesis of various pharmacologically active molecules, including targeted cancer therapeutics. The purity of this intermediate is paramount as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, drawing upon established methodologies for structurally related quinazoline derivatives. While specific protocols for this diol are not extensively published, this guide synthesizes field-proven insights and analogous procedures to offer robust purification strategies. We will explore recrystallization and column chromatography techniques, detailing the underlying principles and providing step-by-step protocols.
Introduction: The Critical Role of Purity
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. 4-Chloroquinazoline derivatives are particularly valuable as they serve as versatile precursors for introducing various functionalities at the C4 position through nucleophilic aromatic substitution.[1] The 6,7-diol substitution pattern is a key feature in compounds designed to interact with specific biological targets.
Impurities in the this compound starting material can lead to the formation of difficult-to-remove side products in subsequent synthetic steps, complicating downstream processing and potentially introducing toxic components into the final drug substance. Common impurities may include the unreacted starting material, 6,7-dihydroxy-3,4-dihydroquinazolin-4-one, and by-products from the chlorination reaction. Therefore, a robust and validated purification protocol is essential for ensuring the quality and consistency of the synthetic process.
Overview of Purification Strategies
The choice of purification method for this compound will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. The two most common and effective methods for compounds of this class are recrystallization and silica gel column chromatography.
Caption: General purification workflow for this compound.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, particularly effective at removing small amounts of impurities. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.
Rationale and Solvent Selection
An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For quinazoline derivatives, a range of polar and non-polar solvents can be effective. Given the diol functionality, polar solvents are likely to be more suitable. A solvent screen is highly recommended to identify the optimal conditions.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale | Expected Outcome |
| Ethyl Acetate | Often a good starting point for moderately polar compounds.[2] | May provide good crystals upon cooling. |
| Isopropanol | Used in the synthesis of related quinazoline intermediates.[2] | Can be effective for removing non-polar impurities. |
| Ethanol/Water | The addition of water as an anti-solvent can induce crystallization.[3] | Allows for fine-tuning of solubility. |
| Acetonitrile | A polar aprotic solvent that can offer different selectivity. | May be suitable if other solvents fail. |
Step-by-Step Protocol for Recrystallization
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or solvent mixture) until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Method 2: Silica Gel Column Chromatography
For a higher degree of purification and for separating compounds with similar polarities, silica gel column chromatography is the method of choice.[4] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.
Principle and Mobile Phase Selection
In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent or a mixture of solvents.[4] The separation is based on the polarity of the compounds; more polar compounds will adhere more strongly to the silica gel and elute later. The selection of the mobile phase is critical for achieving good separation. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system.
Table 2: Recommended Mobile Phase Systems for TLC and Column Chromatography
| Mobile Phase System | Ratio (v/v) | Rationale |
| Petroleum Ether / Ethyl Acetate | 9:1 to 1:1 | A common starting point for many organic compounds.[4] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Offers a more polar mobile phase for more polar compounds.[5] |
| Hexanes / Acetone | 9:1 to 1:1 | Acetone provides different selectivity compared to ethyl acetate. |
Step-by-Step Protocol for Column Chromatography
Caption: Workflow for silica gel column chromatography.
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., petroleum ether). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). For "dry loading," adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[4]
-
Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating complex mixtures.
-
Fraction Collection: Collect fractions of the eluate in test tubes or a fraction collector.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product. A UV lamp (254 nm) is typically used for visualization.[4]
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of organic compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. Purity is determined by the area percentage of the main peak.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and identify any remaining impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
Conclusion
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. While direct, published protocols are scarce, the principles and methods outlined in this guide provide a solid foundation for developing a robust and effective purification strategy. Both recrystallization and column chromatography are powerful techniques that, when optimized, can yield material of high purity suitable for drug development and other research applications. Careful selection of solvents and conditions, guided by preliminary screening and TLC analysis, is key to success.
References
NMR and mass spectrometry of 4-Chloroquinazoline-6,7-diol
An Application Note on the Structural Characterization of 4-Chloroquinazoline-6,7-diol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Introduction
This compound is a heterocyclic organic compound belonging to the quinazoline class. Quinazoline derivatives are of significant interest to researchers and drug development professionals due to their wide range of pharmacological activities, forming the core structure of several approved drugs.[1][2] Accurate and unambiguous structural characterization is a critical step in the synthesis and development of such compounds. High-resolution analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the molecular structure, verifying purity, and providing insights into the chemical properties of novel entities.
This application note provides a detailed guide to the analysis of this compound. It outlines comprehensive, field-proven protocols for sample preparation and data acquisition for both NMR and MS. Furthermore, it delves into the interpretation of the expected spectral data, grounded in the fundamental principles of spectroscopy and analysis of structurally related compounds. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, purification, and characterization of quinazoline-based molecules.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is fundamental to interpreting its spectral data. This compound consists of a pyrimidine ring fused to a benzene ring, forming the quinazoline core. The structure is substituted with a chlorine atom at position 4 and two hydroxyl groups at positions 6 and 7.
-
Chemical Formula: C₈H₅ClN₂O₂
-
Molecular Weight (Monoisotopic): 196.0091 g/mol
-
PubChem CID: 135742231[3]
The presence of polar hydroxyl groups and the nitrogen atoms in the quinazoline ring suggests that the molecule is polar and capable of hydrogen bonding, which influences the choice of solvents for analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are essential for structural confirmation.
Causality Behind Experimental Choices
The choice of a deuterated solvent is critical in NMR. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the diol, and its ability to form hydrogen bonds allows for the observation of the exchangeable hydroxyl protons, which might be invisible in other solvents like chloroform-d (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[4]
Predicted ¹H and ¹³C NMR Spectra
While experimental spectra for this specific molecule are not widely published, accurate predictions can be made based on established chemical shift values for quinazoline derivatives and substituent effects.[5][6][7]
Diagram: Molecular Structure and Proton Assignments for NMR
Caption: Structure of this compound with key protons labeled.
Table 1: Predicted NMR Data for this compound in DMSO-d₆
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Hydroxyl Protons | 9.5 - 10.5 | Broad Singlet | 2H | 6-OH, 7-OH |
| Aromatic Proton 1 | ~ 8.70 | Singlet | 1H | H-2 |
| Aromatic Proton 2 | ~ 7.50 | Singlet | 1H | H-5 |
| Aromatic Proton 3 | ~ 7.20 | Singlet | 1H | H-8 |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Quaternary Carbon | ~ 160.0 | C-4 |
| Aromatic CH | ~ 155.0 | C-2 |
| Quaternary Carbons | ~ 152.0, 148.0 | C-6, C-7 |
| Quaternary Carbon | ~ 145.0 | C-8a |
| Quaternary Carbon | ~ 120.0 | C-4a |
| Aromatic CH | ~ 108.0 | C-5 |
| Aromatic CH | ~ 105.0 | C-8 |
Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[4][8]
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS to the vial.
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol: NMR Data Acquisition
The following are general starting parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16 to 64
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 to 4096
-
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound, as it typically produces an intact molecular ion with minimal fragmentation.[9][10][11]
Causality Behind Experimental Choices
ESI generates ions directly from a solution, making it highly compatible with liquid chromatography (LC-MS).[11] Analysis is typically performed in positive ion mode ([M+H]⁺) because the nitrogen atoms on the quinazoline ring are readily protonated. A solvent system of methanol or acetonitrile with a small amount of formic acid is used to facilitate both dissolution and protonation of the analyte.[10]
Predicted Mass Spectrum and Fragmentation
The mass spectrum is expected to show a prominent protonated molecular ion, [M+H]⁺. A key feature will be the isotopic signature of the chlorine atom. Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, the spectrum should display two peaks for the molecular ion: an [M+H]⁺ peak and an [(M+2)+H]⁺ peak, separated by 2 m/z units, with a relative intensity of about 3:1.
Upon fragmentation (e.g., in an MS/MS experiment), the molecule may undergo characteristic losses. The structure of the molecule predominantly controls its fragmentation behavior.[12] Common fragmentation pathways for related chloro-heterocyclic compounds include the loss of small neutral molecules.[13][14][15]
Diagram: Predicted ESI-MS Fragmentation Pathway
Caption: Potential fragmentation pathways for protonated this compound.
Table 2: Predicted ESI-MS Data (Positive Ion Mode)
| Ion Species | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Description |
| [M+H]⁺ | 197.0167 | 199.0138 | Protonated Molecular Ion |
| [M+H - CO]⁺ | 169.0218 | 171.0188 | Fragment from loss of Carbon Monoxide |
| [M+H - HCl]⁺ | 161.0345 | - | Fragment from loss of Hydrogen Chloride |
Protocol: MS Sample Preparation
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 acetonitrile:water or 50:50 methanol:water.
-
Acidification: Add 0.1% formic acid to the final working solution. This aids in the protonation of the analyte in the ESI source.
-
Filtration: Filter the final solution using a 0.22 µm syringe filter to remove any particulates before injection.
Protocol: MS Data Acquisition (ESI-MS)
The following are typical parameters for a quadrupole or ion trap mass spectrometer.
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): Flow rate of 8-12 L/min
-
Gas Temperature: 300 - 350 °C
-
Nebulizer Pressure: 30 - 45 psi
-
Scan Range: 50 - 500 m/z
-
For MS/MS: Select the precursor ions (m/z 197.0 and 199.0) and apply a collision energy (e.g., 10-30 eV) to induce fragmentation.
Conclusion
The structural elucidation of this compound can be confidently achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. The protocols and predictive data outlined in this note serve as a robust framework for researchers, ensuring reliable and reproducible characterization of this and structurally similar compounds, a crucial step in the pipeline of chemical synthesis and drug discovery.
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H5ClN2O2 | CID 135742231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. rsc.org [rsc.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 13. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Harnessing 4-Chloroquinazoline-6,7-diol in Cellular Research: Protocols and Mechanistic Insights
An Application Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 4-Chloroquinazoline-6,7-diol in cell culture applications. As a key heterocyclic scaffold, the quinazoline nucleus is a cornerstone in the development of targeted therapeutics, particularly in oncology. This guide moves beyond simple instructions to explain the scientific rationale behind protocol design, ensuring robust and reproducible results.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Derivatives of quinazoline are central to several FDA-approved drugs, most notably as inhibitors of receptor tyrosine kinases (RTKs).[1][3][4] this compound (CAS: 1145671-36-8) represents a crucial chemical intermediate and a member of this potent class of compounds.[5] Its strategic substitution pattern makes it an ideal starting point for synthesizing libraries of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) family. Understanding its mechanism and proper handling in a cellular context is paramount for leveraging its full potential in research.
Core Mechanism of Action: Targeting the EGFR Signaling Cascade
Quinazoline derivatives frequently function as ATP-competitive inhibitors of the EGFR kinase domain.[6] The dysregulation of the EGFR signaling pathway, which includes downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, is a well-established driver of tumor proliferation, survival, and angiogenesis.[6][7][8]
4-Anilinoquinazolines, which can be synthesized from 4-chloroquinazoline precursors, bind to the ATP pocket of the EGFR kinase domain, preventing the autophosphorylation required for receptor activation.[1][6] This blockade effectively shuts down the downstream signals that promote malignant cell behavior.
Figure 1. EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Preclinical Applications and Expected Efficacy
Derivatives of this compound are primarily evaluated for their antiproliferative and cytotoxic effects against cancer cell lines. The choice of cell line is critical and should ideally include those with known EGFR expression levels or specific mutations (e.g., L858R, Del19) that confer sensitivity to EGFR inhibitors.[3]
Comparative Cytotoxicity of Quinazoline Derivatives
The following table summarizes the reported cytotoxic activities of various quinazoline derivatives, providing a baseline for the expected potency range in cell-based assays.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Exposure Time | Reference |
| Compound 10b (4-Anilinoquinazoline) | HCT-116 (Colon) | 2.8 | 72 h | --INVALID-LINK--[1] |
| Compound 10b (4-Anilinoquinazoline) | T98G (Glioblastoma) | 2.0 | 72 h | --INVALID-LINK--[1] |
| Compound 8a (Triazole-acetamide) | HCT-116 (Colon) | 5.33 | 72 h | --INVALID-LINK--[9] |
| Compound 8a (Triazole-acetamide) | HepG2 (Liver) | 7.94 | 72 h | --INVALID-LINK--[9] |
| Compound 5a (Dihydroquinazolinone) | HCT-116 (Colon) | 4.87 | 72 h | --INVALID-LINK--[10] |
| Compound 18 (Quinazoline Derivative) | MGC-803 (Gastric) | 0.85 | Not Specified | --INVALID-LINK--[11] |
Experimental Protocols
The following protocols provide a validated workflow for the use of this compound and its derivatives in a standard cell culture laboratory.
Figure 2. General experimental workflow for evaluating quinazoline derivatives in cell culture.
Protocol 1: Preparation of Concentrated Stock Solutions
Accurate preparation of the stock solution is critical for dose-response experiments. Due to the hydrophobic nature of many quinazoline derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[12]
-
Materials:
-
This compound (MW: 196.59 g/mol )[5]
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance and pipettors
-
-
Procedure:
-
Weighing: Tare a sterile amber tube. Carefully weigh out 1.97 mg of the compound to prepare 1 mL of a 10 mM stock solution.
-
Senior Scientist's Note: Always allow the compound container to reach room temperature before opening to prevent moisture condensation, which can affect weighing accuracy and compound stability.
-
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Tightly cap the vial and vortex vigorously for 2-3 minutes. If insolubility persists, gentle warming in a 37°C water bath for 5-10 minutes can facilitate dissolution.[12] Visually confirm that no particulates remain.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Measuring Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
10 mM stock solution of the test compound
-
MTT reagent (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of the 10 mM stock solution in complete culture medium. A typical final concentration range might be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Senior Scientist's Note: It is crucial to maintain a final DMSO concentration below 0.5% in all wells (including the vehicle control) to avoid solvent-induced cytotoxicity.[12]
-
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the diluted compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours. The duration should be consistent and is often determined empirically based on the cell doubling time.[9][10]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT Solubilization Solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: Validating Mechanism by Western Blot
This protocol verifies that the compound inhibits the intended target (EGFR) by measuring the phosphorylation status of the receptor and key downstream effectors.
-
Materials:
-
6-well plates
-
Test compound and appropriate vehicle control
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Chemiluminescence Substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Senior Scientist's Note: For kinase inhibitor studies, a short treatment time is often sufficient to observe changes in phosphorylation. To see a robust signal, consider serum-starving the cells for 12-24 hours and then stimulating with EGF (e.g., 100 ng/mL) for 15 minutes in the presence or absence of your inhibitor.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse by adding 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins should decrease with increasing compound concentration.
-
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 3. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. One moment, please... [nanobioletters.com]
- 9. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols for Preclinical Evaluation of 4-Chloroquinazoline-6,7-diol in Animal Models
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] In oncology, 4-anilinoquinazoline derivatives have been particularly successful, leading to the development of FDA-approved drugs like Gefitinib and Erlotinib, which function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]
This document provides a comprehensive guide for the preclinical evaluation of 4-Chloroquinazoline-6,7-diol (CAS: 1145671-36-8)[6][7]. While this specific molecule is often a key intermediate in the synthesis of more complex 4-anilinoquinazolines,[3] its inherent structural features merit investigation as a potentially active agent. Computational studies on structurally similar '4-aminoquinazoline-6,7-diol' derivatives suggest a strong potential for EGFR inhibition, particularly in lung cancer cell lines that overexpress this receptor.[8][9]
These application notes are designed for researchers, scientists, and drug development professionals. They provide detailed, field-proven protocols for establishing the pharmacokinetic profile, therapeutic efficacy, and preliminary safety of this compound using established rodent models. The causality behind experimental choices is explained to ensure both scientific rigor and reproducibility, adhering to the best practices for preclinical research.[10][11]
Part 1: Preclinical Rationale and Animal Model Selection
The transition from a promising compound in vitro to a viable clinical candidate requires rigorous in vivo testing.[10][11] Animal models are essential for understanding a drug's behavior in a complex biological system, providing critical data on its Absorption, Distribution, Metabolism, and Excretion (ADME), efficacy, and safety before human trials can be considered.[10][12]
Justification for Model Selection
-
Rodents (Mice and Rats): Mice and rats are the most common initial species for preclinical testing due to their well-characterized genetics, rapid breeding cycles, cost-effectiveness, and the availability of numerous established disease models.[10]
-
Mice (Immunocompromised Strains): For efficacy studies of anticancer agents, immunocompromised mice (e.g., Athymic Nude, SCID) are indispensable. Their compromised immune system allows for the growth of human-derived cancer cells (xenografts) without rejection, providing a direct way to assess a compound's effect on human tumors.[13][14]
-
Rats (e.g., Sprague-Dawley, Wistar): Rats are frequently used for pharmacokinetic (PK) and toxicology studies.[15][16] Their larger size compared to mice facilitates serial blood sampling from a single animal, which is crucial for building a detailed PK profile.
-
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). The "3Rs" principle (Replacement, Reduction, and Refinement) should be a guiding framework for all study designs to ensure ethical conduct.[10]
Part 2: Pharmacokinetic (PK) Profiling in Rats
A thorough understanding of a compound's pharmacokinetics is fundamental. This study aims to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[15][16] Comparing intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability, a critical factor for drug development.
PK Experimental Workflow Diagram
Caption: Workflow for a single-dose pharmacokinetic study in rats.
Protocol: Single-Dose Pharmacokinetics
-
Compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle. A common choice for poorly soluble compounds is a mixture of DMSO, Solutol HS 15, and water. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity.
-
Prepare two dosing formulations: one for IV injection (e.g., 1-2 mg/mL) and one for oral gavage (e.g., 5-10 mg/mL). Ensure the compound is fully dissolved.
-
-
Animal Dosing:
-
Use male Sprague-Dawley rats (n=3-5 per group), weighing approximately 200-250g.
-
IV Group: Administer the compound via a single bolus injection into the tail vein. A typical dose for an initial study might be 2 mg/kg.
-
PO Group: Administer the compound via oral gavage. A typical dose might be 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (~100-150 µL) from the saphenous or jugular vein at predetermined time points.
-
Suggested time points:
-
IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing and Analysis:
-
Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and calculate key PK parameters.
-
Representative Data Summary
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Unit |
| T½ (Half-life) | 3.8 | 5.0 | hours |
| Cmax (Peak Concentration) | 1.14 | 0.50 | µg/mL |
| Tmax (Time to Peak) | 0.08 (5 min) | 1.0 | hours |
| AUC₀-t | 2.85 | 2.55 | µg*h/mL |
| CL (Clearance) | 11.7 | - | mL/min/kg |
| Vd (Volume of Distribution) | 3.5 | - | L/kg |
| F% (Oral Bioavailability) | - | ~18% | % |
| Note: Data are hypothetical and for illustrative purposes only. Actual values will vary. |
Part 3: Efficacy Evaluation in a Human Tumor Xenograft Model
The primary goal of an efficacy study is to determine if the compound can inhibit tumor growth in vivo.[13][17] Based on the potential mechanism of action, a human lung cancer xenograft model using cells that overexpress EGFR, such as A549, is a logical choice.[9]
Potential Mechanism of Action: EGFR Signaling
Quinazoline derivatives frequently target the ATP-binding pocket of receptor tyrosine kinases like EGFR, inhibiting autophosphorylation and blocking downstream signaling pathways such as PI3K/Akt, which are critical for cell proliferation and survival.[5][18]
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | C8H5ClN2O2 | CID 135742231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biobostonconsulting.com [biobostonconsulting.com]
- 11. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. seed.nih.gov [seed.nih.gov]
- 13. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
Application Notes & Protocols: The Strategic Use of Protected 4-Chloroquinazoline-6,7-diol Analogues in Targeted Drug Synthesis
Introduction: The Quinazoline Core in Modern Oncology
The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its prominence is particularly notable in oncology, where it serves as the core pharmacophore for a class of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Overexpression or mutation of EGFR is a key driver in the proliferation and survival of various cancer cells, making it a prime target for therapeutic intervention.[1] Drugs like Erlotinib and Gefitinib, which are based on a 4-anilinoquinazoline structure, have revolutionized the treatment of specific cancers, particularly non-small-cell lung cancer (NSCLC).[2][3]
At the heart of the synthesis of these life-saving drugs lies a critical intermediate: 4-chloroquinazoline. Specifically, for drugs targeting the 6,7-position for substitution, the conceptual intermediate is 4-chloroquinazoline-6,7-diol . However, from a practical synthetic standpoint, the free hydroxyl groups are reactive and can interfere with subsequent steps. Therefore, researchers almost exclusively utilize ether-protected analogues, most commonly 4-chloro-6,7-dimethoxyquinazoline for Gefitinib synthesis and 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline for Erlotinib synthesis.[4][5] These protected forms enhance stability, improve solubility in organic solvents, and prevent unwanted side reactions during the crucial chlorination and subsequent nucleophilic substitution steps.
This guide provides an in-depth exploration of these key intermediates, detailing the rationale behind their synthesis, providing step-by-step protocols for their use, and contextualizing their role within the broader landscape of targeted cancer therapy.
Chapter 1: The Biological Imperative - Targeting the EGFR Signaling Pathway
The rationale for synthesizing these quinazoline-based molecules is rooted in their ability to disrupt aberrant cell signaling. EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain.[6] This triggers a cascade of autophosphorylation, creating docking sites for adaptor proteins that initiate downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways collectively drive cell proliferation, survival, and migration.[6][7] In many cancers, mutations in EGFR lead to its constitutive activation, providing the cell with a constant signal to grow and divide.
Gefitinib and Erlotinib function as ATP-competitive inhibitors. They bind reversibly to the ATP-binding pocket within the EGFR tyrosine kinase domain, preventing autophosphorylation and effectively shutting down the downstream signaling cascade.[2][8] The 4-anilinoquinazoline core is essential for this activity, with the quinazoline nitrogen atoms forming key hydrogen bonds in the hinge region of the ATP pocket.
Chapter 2: Synthesis of the 4-Chloro-6,7-dialkoxyquinazoline Intermediate
The synthesis of the target drugs hinges on the successful preparation of the 4-chloroquinazoline intermediate. This is typically a two-step process starting from a substituted anthranilic acid derivative: (1) cyclization to form the quinazolin-4(3H)-one (lactam) core, and (2) chlorination of the lactam to yield the reactive 4-chloroquinazoline.
Protocol 2.1: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
This protocol outlines the formation of the lactam precursor for Erlotinib synthesis. The process begins with a suitably protected 2-amino-4,5-dialkoxybenzoate, which is cyclized.[4]
Materials:
-
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
-
Formamide
-
Ammonium formate
-
Reaction flask with reflux condenser and nitrogen inlet
-
Heating mantle
Procedure:
-
Combine ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (1 equivalent), ammonium formate (2-3 equivalents), and an excess of formamide in a round-bottom flask.
-
Heat the reaction mixture to 160-170 °C under a nitrogen atmosphere.
-
Maintain this temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and then a small amount of cold ethanol or isopropanol to remove residual formamide.
-
Dry the product under vacuum to yield 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one as a solid.
Protocol 2.2: Chlorination to 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
This is the critical activation step. The hydroxyl group of the lactam tautomer is converted into a good leaving group (chloride), making the C4 position highly susceptible to nucleophilic attack. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are common reagents for this transformation.[9][10]
Causality: The choice of a strong chlorinating/dehydrating agent like POCl₃ is essential. The quinazolinone exists in tautomeric equilibrium with its 4-hydroxyquinazoline form. POCl₃ effectively chlorinates the hydroxyl group, driving the equilibrium and forming the desired 4-chloro product. A catalytic amount of N,N-dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.[10]
Materials:
-
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (from Protocol 2.1)
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Reaction flask with reflux condenser and nitrogen inlet
Procedure:
-
To a reaction flask under a nitrogen atmosphere, add the quinazolinone (1 equivalent) and an excess of thionyl chloride (e.g., 10-20 equivalents).
-
Add a catalytic amount of DMF (e.g., 0.1 equivalents) dropwise.
-
Heat the mixture to reflux (approx. 80 °C for SOCl₂) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Azeotrope the residue with toluene (2 x 50 mL) to remove any remaining traces of SOCl₂.
-
Carefully quench the residue by adding it to crushed ice.
-
Neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[11]
| Parameter | Condition A (SOCl₂)[10] | Condition B (POCl₃)[12] | Condition C (Oxalyl Chloride)[4] |
| Chlorinating Agent | Thionyl Chloride | Phosphorus Oxychloride | Oxalyl Chloride |
| Solvent | Neat or Toluene | Neat or Dichloroethane | Dichloromethane |
| Catalyst | DMF (catalytic) | Diisopropylethylamine (DIPEA) | DMF (catalytic) |
| Temperature | Reflux (~80 °C) | Reflux (~110 °C) | Room Temperature to 40 °C |
| Typical Yield | >90% | >90% | High |
| Notes | Excess reagent removed by distillation. Common lab-scale method. | Higher boiling point. Effective for less reactive substrates. | Milder conditions, but reagent is more expensive. |
Chapter 3: Application in Drug Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro group installed in the previous step is an excellent leaving group, making the C4 position of the quinazoline ring electrophilic. This allows for a facile SNAr reaction with a primary or secondary amine, such as a substituted aniline, to form the final 4-anilinoquinazoline drug.
Protocol 3.1: Synthesis of Erlotinib
This protocol describes the coupling of the chloro-intermediate with 3-ethynylaniline.[4][9]
Materials:
-
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (from Protocol 2.2)
-
3-Ethynylaniline
-
Isopropanol (IPA) or a similar protic solvent
-
Hydrochloric acid (optional, for salt formation)
-
Reaction flask with reflux condenser and nitrogen inlet
Procedure:
-
Dissolve 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) in isopropanol in a reaction flask.
-
Add 3-ethynylaniline (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere. The reaction is often autocatalytic due to the formation of HCl, but a small amount of acid can be added to facilitate the reaction.
-
Stir at reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture. The product, often as its hydrochloride salt, may precipitate.
-
If necessary, cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol and then with a non-polar solvent like n-hexane.
-
Dry the solid under vacuum to yield Erlotinib Hydrochloride.
Protocol 3.2: Synthesis of Gefitinib
The synthesis of Gefitinib follows a nearly identical SNAr strategy, using 4-chloro-6,7-dimethoxyquinazoline and coupling it with 3-chloro-4-fluoroaniline.[13][14]
Materials:
-
4-chloro-6,7-dimethoxyquinazoline
-
3-chloro-4-fluoroaniline
-
Isopropanol (IPA)
-
Reaction flask with reflux condenser and nitrogen inlet
Procedure:
-
Suspend 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol.
-
Add 3-chloro-4-fluoroaniline (1.0-1.2 equivalents).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid with fresh isopropanol and dry under vacuum to yield N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, a key precursor which is then further elaborated to Gefitinib.[13]
Chapter 4: Quality Control and Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the intermediate and final active pharmaceutical ingredient (API).
| Compound | Technique | Expected Observations[10] |
| 4-chloro-6,7-dimethoxyquinazoline | ¹H-NMR (DMSO-d₆) | δ 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), 3.98 (s, 3H) |
| MS (ESI+) | m/z 225 [M+H]⁺ | |
| Erlotinib HCl | ¹H-NMR (DMSO-d₆) | δ 11.13 (s, 1H, NH), 8.70 (s, 1H), 8.14 (s, 1H), 7.70-7.81 (m, 2H), etc.[15] |
| MS (ESI+) | m/z 394 [M+H]⁺[16] |
Chapter 5: Safety and Handling Protocols
The reagents used in these syntheses are hazardous and must be handled with appropriate care in a well-ventilated fume hood.
| Substance | Primary Hazards | Recommended PPE | Handling Notes |
| SOCl₂ / POCl₃ | Corrosive, toxic upon inhalation, reacts violently with water.[17] | Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat. | Handle under inert atmosphere. Quench excess reagent slowly and carefully with ice/bicarbonate solution. |
| 4-Chloroquinazolines | Skin and eye irritant, potential sensitizer.[18] | Safety glasses, gloves, lab coat. | Avoid creating dust. Handle in a fume hood. |
| Organic Solvents | Flammable, may be irritants or toxic. | Safety glasses, appropriate gloves, lab coat. | Use in a well-ventilated area away from ignition sources. |
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]
Conclusion
Protected this compound analogues are not merely intermediates; they are enabling scaffolds that have paved the way for the synthesis of highly effective targeted cancer therapies. Understanding the rationale for their use—from the protection of reactive hydroxyl groups to the activation of the C4 position for nucleophilic substitution—is fundamental for any researcher in the field of drug development. The protocols outlined herein provide a robust framework for the synthesis and application of these critical building blocks, bridging the gap from fundamental organic chemistry to the production of life-saving pharmaceuticals.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 11. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. ukm.my [ukm.my]
- 14. Holdings: A novel synthesis of anti-cancer drug gefitinib from 6,7-dimethoxy-3H-quinazolin-4-one [aunilo.uum.edu.my]
- 15. researchgate.net [researchgate.net]
- 16. vjs.ac.vn [vjs.ac.vn]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: 4-Chloroquinazoline-6,7-diol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Chloroquinazoline-6,7-diol (CAS: 1145671-36-8). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal handling, storage, and utilization of this key synthetic building block. As a precursor in the synthesis of highly potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), maintaining its stability and purity is paramount for reproducible experimental outcomes.[1][2]
This guide provides direct answers to common challenges and offers troubleshooting workflows based on the compound's chemical properties.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the definitive long-term storage conditions for solid this compound?
A: While some commercial suppliers suggest room temperature storage[3], our field experience and analysis of the compound's structure strongly indicate that more stringent conditions are necessary for ensuring long-term stability. The 6,7-diol moiety, a catechol-like structure, is susceptible to oxidation, which can be accelerated by heat, light, and atmospheric oxygen. Furthermore, the related compound 4-chloroquinazoline is known to be moisture-sensitive.[4]
For maximum shelf-life and purity retention, we recommend the following:
-
Temperature: 2–8°C.[5]
-
Atmosphere: Store under an inert gas (Argon or Nitrogen).
-
Container: Keep in a tightly sealed, light-resistant vial.
This approach mitigates the two primary degradation pathways: oxidation of the diol and hydrolysis of the 4-chloro group.
Q2: How should I prepare stock solutions? What solvents are compatible?
A: this compound is typically soluble in polar aprotic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
-
Procedure: Always use anhydrous-grade solvents to prevent hydrolysis. Solutions should be prepared under an inert atmosphere if they are to be stored for any length of time. Sonication can be used to assist dissolution.
Avoid protic solvents like methanol or ethanol for long-term storage, as they can slowly react with the active 4-chloro group, leading to the formation of ether byproducts.
Q3: How stable are solutions of this compound, and how should they be stored?
A: Solutions are significantly less stable than the solid powder. In DMSO, degradation can be observed over days to weeks, even at low temperatures. The diol group remains vulnerable to oxidation.
-
Short-Term Storage (1-3 days): Store at 2–8°C.
-
Long-Term Storage (>3 days): Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and allow it to equilibrate to room temperature before opening.
Q4: Is this compound sensitive to light, air, or moisture?
A: Yes, to all three.
-
Air (Oxygen): The diol is prone to oxidation, which can lead to the formation of colored quinone-type impurities. This is the most significant stability concern.
-
Moisture: The 4-chloro group is an active electrophilic site. Moisture can lead to hydrolysis, replacing the chlorine with a hydroxyl group, forming Quinazoline-4,6,7-triol. This impurity can complicate subsequent reactions. The related compound 4-chloroquinazoline is explicitly listed as moisture-sensitive.[4]
-
Light: Photodegradation can catalyze oxidation. Always store the solid and solutions in amber or foil-wrapped vials.
Q5: What are the primary safety precautions when handling this compound?
A: While specific toxicity data for this exact diol is limited, the parent compound, 4-chloroquinazoline, is classified as acutely toxic and an irritant.[6] Therefore, stringent safety measures are required.
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of the powder.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[6]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[6]
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Compound Discoloration (Solid appears yellow/brown) | Oxidation: The catechol-like diol has been oxidized to an o-quinone, which is highly colored and can polymerize. This indicates improper storage (exposure to air/light). | 1. Verify Purity: Analyze a small sample via LC-MS and ¹H-NMR to quantify the extent of degradation.2. Action: If significant impurities are detected (>5%), it is strongly advised to procure a new batch. Using degraded material will lead to low yields and complex purification challenges in subsequent synthetic steps. |
| Poor Solubility in DMSO/DMF | 1. Degradation: Oxidized or hydrolyzed byproducts may have different solubility profiles and can precipitate.2. Insufficient Solvent: The concentration may be too high. | 1. Check Purity: As above, confirm the integrity of the compound.2. Aid Dissolution: Use gentle warming (up to 40°C) and/or sonication.3. Re-evaluate Concentration: Attempt to dissolve a smaller amount in the same volume of solvent. |
| Inconsistent Biological Assay Results | Solution Instability: The compound is degrading in the aqueous assay buffer, leading to a time-dependent loss of active compound concentration. The diol can be particularly unstable at neutral or basic pH. | 1. Prepare Fresh Solutions: Always prepare dilutions in assay buffer immediately before use from a freshly thawed DMSO stock.2. Run a Time-Course Control: Incubate the compound in the assay buffer for the duration of the experiment and measure its concentration at the end to quantify stability.3. Buffer pH: If possible, assess stability in buffers of varying pH to identify optimal conditions. |
| Unexpected Synthetic Byproducts | 1. Nucleophilic Attack: The 4-chloro position is highly reactive towards nucleophiles (e.g., amines, water, alcohols).[7]2. Diol Reactivity: The hydroxyl groups can react with strong electrophiles or bases. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents for all reactions.2. Use of Protective Groups: Consider protecting the diol moiety (e.g., as a methylenedioxy or bis-silyl ether) before performing reactions at the 4-position if side-reactions are problematic.3. Control Stoichiometry: Carefully control the amount of any nucleophiles added to the reaction mixture. |
Section 3: Protocols & Workflows
Protocol 1: Recommended Handling and Weighing Procedure
-
Move the sealed vial of this compound from cold storage to a desiccator at room temperature.
-
Allow the vial to equilibrate for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder when the vial is opened.
-
Perform weighing in a chemical fume hood.
-
For maximum stability, briefly flush the vial headspace with an inert gas (argon or nitrogen) before re-sealing.
-
Promptly return the sealed vial to its recommended storage condition (2–8°C).
Diagram 1: Potential Degradation Pathways
Caption: Key degradation routes for this compound.
Diagram 2: Troubleshooting Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Chloroquinazoline - Safety Data Sheet [chemicalbook.com]
- 5. 4-Chloroquinazoline-6ï¼7-diol | CAS:1145671-36-8 | ChemNorm [chem-norm.com]
- 6. fishersci.com [fishersci.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloroquinazoline-6,7-diol
Welcome to the technical support center for the synthesis of 4-Chloroquinazoline-6,7-diol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges encountered during its multi-step synthesis, providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to explain the causality behind experimental outcomes and provide self-validating methodologies to enhance the success and reproducibility of your work.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-stage process. The first stage involves the construction of the core heterocyclic structure, 6,7-dihydroxy-4(3H)-quinazolinone, from a suitably substituted anthranilic acid precursor. The second, and often more challenging stage, is the chlorination of the 4-position to yield the final product.
Caption: General two-step synthetic workflow for this compound.
Part 1: Troubleshooting Quinazolinone Formation
This section addresses issues related to the initial cyclization to form the 6,7-dihydroxy-4(3H)-quinazolinone precursor.
Q1: My yield for the 6,7-dihydroxy-4(3H)-quinazolinone is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this step, often a variation of the Niementowski reaction, are a frequent complaint. The primary causes are typically incomplete reaction, side reactions, or product loss during workup.
-
Causality: The cyclization requires high temperatures to drive the condensation and subsequent elimination of water. If the temperature is too low or the reaction time too short, you will isolate unreacted starting materials. Conversely, the catechol moiety (the 6,7-diol) is susceptible to oxidation at elevated temperatures, especially in the presence of atmospheric oxygen, leading to colored impurities and reduced yield.[1] The product itself can also be poorly soluble, potentially precipitating from the reaction mixture and hindering complete conversion.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: While the reaction eliminates water, starting with dry reagents and solvents is crucial.
-
Optimize Reaction Conditions: Monitor the reaction by TLC to determine the optimal time and temperature. Microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the oxidation of the diol group.
-
Workup and Isolation: The product may precipitate upon cooling. Ensure the pH is adjusted to the isoelectric point of the molecule to maximize precipitation before filtration. Wash the crude solid with a non-polar solvent to remove less polar impurities, followed by a polar solvent like cold water or ethanol to remove salts.[3]
-
Q2: I'm observing multiple spots on my TLC plate after the cyclization. What are the likely side products?
A2: The formation of multiple products is often due to the high temperatures required for the Niementowski reaction, which can lead to decomposition or side reactions.[2]
-
Likely Impurities:
-
Unreacted Starting Material: The most common "impurity."
-
N-formyl Intermediate: Incomplete cyclization can leave the N-formyl derivative of the anthranilic acid.
-
Oxidation Products: As mentioned, the diol is sensitive to oxidation, which can produce highly colored, often polymeric, impurities that streak on a TLC plate.[1]
-
-
Mitigation Strategy:
-
Purification: The crude product often requires purification. Column chromatography using a silica gel column with a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is a common choice.[2]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing minor impurities.[2]
-
Part 2: Troubleshooting the Chlorination Reaction
The conversion of the 4-oxo group to the 4-chloro group is the most critical and problematic step.
Q3: After refluxing with POCl₃, my analysis shows mostly unreacted starting material. Why is the chlorination failing?
A3: This is a very common issue. The reaction converts the 4-oxo (lactam) tautomer to its 4-hydroxy (lactim) form, which is then chlorinated. Failure to react is typically due to insufficient activation, moisture, or improper reaction conditions.
-
Causality & Mechanism: The chlorination of a 4-quinazolinone with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) proceeds via the formation of a highly reactive intermediate.[4] When using SOCl₂ with a catalytic amount of N,N-dimethylformamide (DMF), a Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl) is formed, which is the active chlorinating species.[5] With POCl₃, the reaction is often slower and may require higher temperatures or additives. The presence of any moisture will rapidly quench these reagents, halting the reaction.[2]
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly opened or distilled chlorinating agents. Perform the entire reaction under a strictly inert atmosphere (N₂ or Ar).
-
Use of Catalytic DMF: When using SOCl₂, the addition of a catalytic amount of DMF (1-5 mol%) is essential to form the Vilsmeier reagent and accelerate the reaction.[4][5]
-
Addition of PCl₅: When using POCl₃, adding phosphorus pentachloride (PCl₅) can improve the yield and reaction rate for stubborn substrates.[6]
-
Temperature and Time: These reactions often require refluxing for several hours. Monitor by TLC (after careful quenching of an aliquot) to confirm the disappearance of the starting material.[6][7]
-
| Reagent System | Typical Conditions | Pros | Cons |
| POCl₃ | Reflux, 4-12 h | Readily available | Harsh conditions, slow, often needs additives |
| POCl₃ / PCl₅ | Reflux, 2-8 h | More effective for difficult substrates[6] | Harsh conditions, handling of solid PCl₅ |
| SOCl₂ / cat. DMF | Reflux, 2-6 h | Generally faster, forms Vilsmeier reagent[4][5] | SO₂ byproduct, requires careful quenching |
| Oxalyl Chloride / cat. DMF | 0 °C to RT | Milder conditions | More expensive, generates CO/CO₂ gases |
Q4: My reaction seems to work, but I lose most of my 4-chloro product during the aqueous workup. How can I prevent this?
A4: The 4-chloro position on the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SₙAr).[8] Water is a nucleophile, and during workup, it can readily hydrolyze your product back to the starting 4-quinazolinone. This hydrolysis is often accelerated by the acidic conditions generated when quenching excess chlorinating agent.[6][9]
Caption: Workup pathways for the chlorination reaction.
-
Optimized Workup Protocol:
-
Remove Excess Reagent: After the reaction is complete, cool the mixture and remove the bulk of the excess POCl₃ or SOCl₂ under reduced pressure (use a trap!).[10][11]
-
Cold Quench: Slowly pour the concentrated reaction residue onto a vigorously stirred mixture of crushed ice and a base like aqueous ammonia or sodium bicarbonate.[2][6][11] This accomplishes two things: the low temperature slows the rate of hydrolysis, and the base immediately neutralizes the acidic byproducts.
-
Maintain Low Temperature: Keep the mixture in an ice bath during the entire quenching and neutralization process.
-
Rapid Extraction: Once neutralized, immediately extract the product into an organic solvent like ethyl acetate or DCM. The product is often more stable in the organic phase.
-
Dry and Evaporate: Wash the organic layer with brine, dry thoroughly over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure at a low temperature.
-
Q5: My final product is a dark, intractable solid. What causes this and how can I get a cleaner product?
A5: Dark coloration, often brown or black, is typically due to decomposition and polymerization, especially when working with electron-rich aromatic systems like diols at high temperatures.[1]
-
Prevention Strategies:
-
Protect the Diol: If feasible for your overall synthetic scheme, protecting the 6,7-diol as a diether (e.g., dimethoxy) or a cyclic acetal before chlorination can lead to a much cleaner reaction.[10][12] The protecting groups can be removed in a subsequent step.
-
Lower Reaction Temperature: Explore milder chlorinating agents that do not require high reflux temperatures, such as using oxalyl chloride with catalytic DMF in DCM at room temperature.[4]
-
Purification: The crude product can often be purified by trituration with a solvent that dissolves the impurities but not the product (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). If necessary, column chromatography is the next step.
-
Part 3: Product Stability and Handling
Q6: How stable is this compound, and what are the recommended storage conditions?
A6: this compound is a reactive intermediate and is sensitive to moisture and potentially light over long periods.[9] Its high reactivity is precisely what makes it a useful building block for introducing nucleophiles at the 4-position.[13][14]
-
Handling and Storage Protocol:
-
Handling: Always handle the solid in a dry environment, preferably in a glove box or under a stream of inert gas.
-
Storage: For long-term storage, keep the material in an amber vial under an inert atmosphere (Argon is preferred) at a low temperature (-20°C is ideal).[13] For short-term use, storage in a desiccator at room temperature is acceptable.
-
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. calpaclab.com [calpaclab.com]
- 14. This compound | C8H5ClN2O2 | CID 135742231 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Quinazoline Derivatives
Welcome to the technical support center for the synthesis of quinazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Quinazolines are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] However, their synthesis can present challenges. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and issues encountered during quinazoline synthesis.
Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their primary limitations?
A1: The foundational methods for quinazoline synthesis are the Niementowski, Friedländer, and Bischler syntheses.[3]
-
Niementowski Reaction: This involves the condensation of anthranilic acids with amides.[1][4] A primary challenge is the often high reaction temperatures (130-150°C), which can lead to thermal decomposition of starting materials and the formation of byproducts.[1][3]
-
Friedländer Synthesis: This method utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[5] A common issue is the potential for side reactions, including the formation of quinoline derivatives if conditions are not carefully controlled.[3]
-
Bischler Synthesis: Traditionally, this synthesis requires harsh conditions, such as high temperatures (over 120°C) and pressure, often for extended periods in a saturated ammonia-alcohol solution.[3][6]
Q2: My Niementowski reaction is resulting in a low yield. What are the likely causes?
A2: Low yields in the Niementowski synthesis can often be attributed to several factors. High reaction temperatures, frequently exceeding 130°C, can cause decomposition of your starting materials or promote the formation of unwanted byproducts.[1] The reaction's success is also sensitive to the electronic and steric nature of the substituents on both the anthranilic acid and the amide. In some instances, the cyclization of the intermediate o-amidobenzamide may be inefficient.[3]
Q3: I'm observing an unexpected byproduct in my Friedländer synthesis. What could it be?
A3: A frequent complication in the Friedländer synthesis is the formation of quinoline derivatives. This occurs because the starting materials are similar to those used in the Niementowski quinoline synthesis, and reaction conditions can favor this alternative pathway if not precisely controlled.[3][7] Additionally, the active methylene compound can undergo self-condensation, leading to other impurities.
Q4: Why is my reaction mixture turning dark, and what impact does this have on my product?
A4: Darkening of the reaction mixture, often brown or black, typically indicates decomposition of starting materials or products, or the formation of polymeric byproducts. This is especially common in reactions requiring high temperatures. These colored impurities can be challenging to remove during purification and can significantly lower your isolated yield. Consider lowering the reaction temperature or using a milder catalyst if applicable.
Q5: Can the choice of solvent significantly impact the yield of my quinazoline synthesis?
A5: Absolutely. The solvent plays a crucial role in reactant solubility, reaction rate, and the stability of intermediates.[8] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields (85-91%), whereas ethanol and non-polar solvents such as toluene and THF are ineffective.[8][9]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming more complex challenges in quinazoline synthesis.
Guide 1: Low or No Product Formation
Low or non-existent product formation is a common hurdle. The following workflow will help you systematically diagnose and resolve the issue.
-
Verify Starting Material Purity: Before re-running the reaction, confirm the purity of your starting materials (e.g., 2-aminobenzylamine, aldehyde) using appropriate analytical techniques such as NMR, GC-MS, or by checking the melting point for solids.[8]
-
Action: If impurities are detected, purify the starting materials. Liquid aldehydes can be distilled under reduced pressure, and solid reagents can be recrystallized from a suitable solvent.[8]
-
-
Temperature Screening: The reaction temperature may be suboptimal. Some reactions require heating to overcome the activation energy barrier.
-
Action: Set up small-scale parallel reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C). Monitor the progress by TLC or LC-MS to identify the optimal temperature.[8]
-
-
Solvent Screening: The polarity and boiling point of the solvent can dramatically affect the reaction outcome.[8]
-
Catalyst Activity Check (for catalyzed reactions): If your reaction employs a catalyst, its activity is paramount.
-
Action: Use a fresh batch of the catalyst. Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent. Optimize the catalyst loading by running the reaction with varying amounts of the catalyst.
-
Caption: A systematic workflow for troubleshooting low product yield.
Guide 2: Formation of Significant Byproducts
The formation of byproducts that are difficult to separate from the desired product can be a major challenge. Here’s how to address this issue.
| Byproduct Type | Potential Cause | Recommended Solution |
| Quinoline Derivatives (in Friedländer Synthesis) | Incorrect reaction conditions favoring the Niementowski quinoline pathway.[3] | Carefully control the reaction temperature and pH. Consider using a milder catalyst. |
| N-Oxides | Over-oxidation of the quinazoline nitrogen atoms. | If an oxidant is used, employ the stoichiometric amount or switch to a milder oxidant. Running the reaction under an inert atmosphere can also help.[3] |
| Quinazolinones (Oxidation at C4) | The C4 position is susceptible to oxidation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure any substituent at the C4 position is stable under the reaction conditions.[3] |
| Dimers or Polymers | High concentration of reactants or presence of bifunctional starting materials.[3] | Conduct the reaction at a lower concentration (higher dilution). Verify the purity of starting materials to ensure they are not bifunctional.[3] |
Guide 3: Challenges in Product Purification
Even with a successful reaction, isolating the pure quinazoline derivative can be difficult.
-
Initial Characterization: Before attempting purification, analyze the crude product mixture using TLC, HPLC, or NMR to identify the major components and impurities.[10]
-
Recrystallization: This is often the first choice for purifying solid products.
-
Problem: The compound does not crystallize upon cooling.
-
Solution: Too much solvent may have been used, or the chosen solvent is unsuitable. Try evaporating some of the solvent and re-cooling. If that fails, screen for a different recrystallization solvent. Slow cooling can promote the formation of purer crystals.[10]
-
-
Column Chromatography: This technique is versatile for separating complex mixtures.
-
Problem: Poor separation of compounds (overlapping bands).
-
Solution: The solvent system (eluent) is likely inappropriate. Optimize the eluent using TLC to achieve better separation of spots. If the Rf values are too high, decrease the eluent's polarity; if they are too low, increase the polarity.[10]
-
Problem: The product is sensitive to the acidic nature of standard silica gel.
-
Solution: Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%). Alternatively, use a different stationary phase such as alumina.[11]
-
Caption: A decision tree for selecting and optimizing a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating Solubility Challenges with 4-Chloroquinazoline-6,7-diol
Welcome to the technical support center for 4-Chloroquinazoline-6,7-diol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. As a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, achieving consistent and appropriate solubilization of this compound is critical for reliable experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these challenges head-on.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound is a heterocyclic compound with a rigid fused ring system. Its molecular structure contributes to high crystal lattice energy, making it sparingly soluble in aqueous solutions. The presence of both hydrogen bond donors (the diol group) and acceptors (the nitrogen atoms in the quinazoline ring) gives it a complex solubility profile.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 196.59 g/mol | [1][2] |
| Appearance | Light yellow to yellow or brown solid | |
| Predicted pKa | 6.90 ± 0.40 | [3] |
| General Solubility | Soluble in DMSO; sparingly soluble in ethanol and water. |
The predicted pKa suggests that the compound's ionization state, and therefore its solubility, can be influenced by the pH of the solution. This is a key consideration that we will explore in the troubleshooting section.
Troubleshooting Workflow for Solubility Issues
When encountering solubility problems with this compound, a systematic approach is crucial. The following workflow provides a step-by-step guide to diagnosing and resolving these issues.
Caption: A systematic workflow for troubleshooting solubility issues with this compound.
Frequently Asked Questions (FAQs) and In-Depth Solutions
This section addresses common questions and provides detailed, scientifically grounded solutions.
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous medium where it is less soluble.
Immediate Actions:
-
Lower the Final Concentration: The simplest first step is to reduce the final concentration of the compound in your assay.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first, vortexing, and then gradually adding the rest of the buffer. This can sometimes prevent localized high concentrations that initiate precipitation.
Systematic Solutions:
-
pH Adjustment: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. The predicted pKa of ~6.9 suggests that the compound's charge state changes around neutral pH.
-
Acidic Conditions (pH < 5): At a pH significantly below the pKa of the basic nitrogen, the compound will be protonated and exist as a more soluble salt form.
-
Basic Conditions (pH > 8): The diol group has acidic protons. At a pH above their pKa, these groups will be deprotonated, forming a phenolate salt which is also more soluble in aqueous media.
-
Recommendation: Perform a pH-solubility profile. Prepare a series of buffers (e.g., pH 4, 5, 6, 7, 8, 9) and determine the solubility of this compound in each. Be mindful that extreme pH values may affect your assay's biological components or the stability of the compound itself.
-
Q2: pH adjustment is not compatible with my cell-based assay. Are there other options?
Yes, if altering the pH is not viable, several other techniques can be employed.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a poorly water-soluble compound by reducing the polarity of the aqueous medium.
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.
-
Protocol: Start by adding a small percentage of the co-solvent (e.g., 1-5% v/v) to your aqueous buffer. It is crucial to test the tolerance of your specific cell line or assay to the chosen co-solvent and concentration, as they can sometimes have biological effects of their own.
-
-
Surfactants: Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic molecules like this compound, thereby increasing their apparent solubility.
-
Common Surfactants: Non-ionic surfactants such as Tween® 80 (Polysorbate 80) or Pluronic® F-68 are often used in biological assays at low concentrations (e.g., 0.01-0.1%).
-
Caution: Surfactants can interfere with some assays, so their compatibility must be verified.
-
Q3: For my in vivo studies, I need a higher concentration of this compound than I can achieve with simple co-solvents. What advanced formulation strategies can I use?
For preclinical and in vivo applications, more robust formulation strategies are often necessary.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively shielding the hydrophobic parts of the guest from the aqueous environment and increasing its solubility.
-
Commonly Used Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used.
-
Protocol: Kneading Method for Complexation
-
Accurately weigh this compound and HP-β-CD in a 1:1 or 1:2 molar ratio.
-
Place the powders in a mortar and add a small amount of a water/ethanol mixture to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
The resulting powder can then be dissolved in an aqueous vehicle for administration.
-
-
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. The amorphous state has a higher energy and is more soluble than the crystalline form.
-
Protocol: Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both the compound and the carrier are soluble.
-
Dissolution: Dissolve the this compound and the carrier in the selected solvent in a round-bottom flask. A common drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion and pulverize it into a fine powder. This powder can then be suspended or dissolved in the appropriate vehicle.
-
-
Logic of Formulation Choices
The selection of a solubilization strategy should be guided by the specific requirements of the experiment.
Caption: Decision tree for selecting an appropriate solubilization strategy based on experimental context.
Concluding Remarks
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. It is essential to start with the simplest methods, such as optimizing the stock solution preparation and considering pH adjustments, before moving to more complex formulation strategies. Always validate the compatibility of any excipients (co-solvents, surfactants, polymers) with your specific assay to ensure the integrity of your experimental results. This guide provides a foundational framework; however, empirical testing and optimization will be key to your success.
References
Technical Support Center: Synthesis of 4-Chloroquinazoline-6,7-diol
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Chloroquinazoline-6,7-diol. This key intermediate is crucial in the synthesis of various pharmacologically active molecules. However, its synthesis, particularly the chlorination of the precursor 6,7-dihydroxy-3,4-dihydroquinazolin-4-one, is fraught with challenges that can lead to a range of byproducts, impacting yield and purity.
This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common issues encountered during the synthesis of this compound. It delves into the underlying chemical principles to explain the formation of byproducts and offers practical, field-proven solutions.
Part 1: The Core Challenge - Direct Chlorination of an Unprotected Catechol
A primary hurdle in the synthesis of this compound is the presence of the unprotected diol (catechol) moiety on the quinazoline ring. This functionality is highly susceptible to side reactions under the harsh conditions typically required for the chlorination of the 4-position.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I attempted a direct chlorination of 6,7-dihydroxy-3,4-dihydroquinazolin-4-one using thionyl chloride (SOCl₂) and obtained a complex mixture of products with very low yield of the desired this compound. What went wrong?
Answer:
Direct chlorination of an unprotected catechol-containing quinazolinone is highly problematic. The low yield and complex product mixture are likely due to several side reactions involving the diol group. Catechols are electron-rich and sensitive to the acidic and electrophilic nature of chlorinating agents like thionyl chloride and phosphoryl chloride (POCl₃).[1]
Potential Byproducts and Their Formation:
-
O-Chlorinated Species: Thionyl chloride can react with the hydroxyl groups of the catechol to form sulfite esters, which can further react to yield chlorinated byproducts.[2]
-
Polymeric Materials: Catechols are prone to oxidation, especially under acidic and high-temperature conditions, leading to the formation of quinone-like structures that can polymerize into intractable tars.[3]
-
Ring Chlorination: The electron-donating nature of the hydroxyl groups activates the benzene ring, making it susceptible to electrophilic aromatic substitution by chlorine, leading to undesired chlorination on the aromatic ring.
-
Degradation Products: The harsh reaction conditions can lead to the decomposition of the quinazoline ring itself.
Diagram: The Challenge of Direct Chlorination
Caption: Direct chlorination of the unprotected diol leads to a variety of byproducts.
Q2: Given the issues with direct chlorination, what is the recommended synthetic strategy to obtain this compound?
Answer:
The most reliable and commonly employed strategy is to protect the diol functionality before the chlorination step. This is a standard practice in the synthesis of related pharmaceutical compounds like Erlotinib.[4][5] The protecting groups mask the reactive hydroxyls, preventing side reactions, and are removed after the chlorination is complete.
Recommended Synthetic Pathway:
-
Protection: Protect the diol of a suitable precursor, such as 3,4-dihydroxybenzoic acid, with a robust protecting group. Methoxyethoxymethyl (MEM) or similar ethers are commonly used.[4][6]
-
Quinazolinone Formation: Synthesize the protected 6,7-dihydroxy-3,4-dihydroquinazolin-4-one.
-
Chlorination: Perform the chlorination of the protected quinazolinone at the 4-position using a suitable chlorinating agent.
-
Deprotection: Remove the protecting groups to yield the final product, this compound.
Diagram: Recommended Protected Synthesis Route
Caption: A protected route for the synthesis of this compound.
Q3: I am following a protected route and my chlorination of the protected 6,7-dihydroxy-3,4-dihydroquinazolin-4-one is incomplete. I see a significant amount of starting material remaining. How can I drive the reaction to completion?
Answer:
Incomplete chlorination is a common issue and can be addressed by optimizing the reaction conditions. The unreacted starting material is often referred to as a "lactam impurity" in the context of related syntheses like Erlotinib.[7]
Troubleshooting Incomplete Chlorination:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Chlorinating Agent | Increase the molar excess of the chlorinating agent (e.g., SOCl₂ or POCl₃). | The reaction is often an equilibrium process, and a higher concentration of the chlorinating agent will drive the reaction towards the product according to Le Chatelier's principle. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. | The chlorination of quinazolinones often requires elevated temperatures to overcome the activation energy barrier.[8] |
| Short Reaction Time | Extend the reaction time. Monitor the disappearance of the starting material. | The reaction may be kinetically slow, requiring more time to reach completion. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled chlorinating agents. | Chlorinating agents like SOCl₂ and POCl₃ react readily with water, which quenches the reagent and reduces its effectiveness.[2] |
| Inadequate Catalyst (if using DMF) | Ensure a catalytic amount of DMF is present if using SOCl₂ or POCl₃. | DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent electrophile and the active species in the chlorination.[8] |
Q4: After the chlorination step and work-up, I observe a new impurity that is not the starting material. What could this be?
Answer:
A likely byproduct formed during the work-up of a 4-chloroquinazoline synthesis is the corresponding 4-hydroxyquinazoline (the quinazolinone) . This occurs through the hydrolysis of the 4-chloro group.
Formation of the Hydrolysis Byproduct:
The 4-position of the quinazoline ring is highly electrophilic, and the chloro group is a good leaving group. During aqueous work-up, water can act as a nucleophile, attacking the 4-position and displacing the chloride ion to reform the quinazolinone.
Mitigation Strategies:
-
Anhydrous Work-up: If possible, perform a non-aqueous work-up. This can involve filtering the reaction mixture and washing the solid with a non-protic solvent.
-
Low-Temperature Aqueous Work-up: If an aqueous work-up is necessary, pour the reaction mixture onto ice-cold water or a cold, dilute basic solution (e.g., sodium bicarbonate) to minimize the rate of hydrolysis.[9]
-
Prompt Extraction: Immediately extract the product into an organic solvent after the aqueous quench to minimize its contact time with water.
Q5: I am considering an alternative route by demethylating 4-chloro-6,7-dimethoxyquinazoline. What are the potential byproducts of this approach?
Answer:
Demethylation of 4-chloro-6,7-dimethoxyquinazoline, typically using a strong Lewis acid like boron tribromide (BBr₃), is a viable route. However, it comes with its own set of potential side reactions.
Potential Byproducts of Demethylation:
| Byproduct | Formation Mechanism | Troubleshooting |
| Mono-demethylated Species | Incomplete reaction due to insufficient BBr₃, low temperature, or short reaction time. | Use a sufficient excess of BBr₃ (at least 2 equivalents). Ensure the reaction goes to completion by monitoring with TLC or LC-MS.[10] |
| Complexes with Boron | The catechol product can form stable complexes with boron, making the work-up difficult and leading to lower yields. | A careful aqueous work-up is required to hydrolyze these complexes. The use of a co-solvent like methanol during the quench can sometimes help.[11] |
| Hydrolysis of the 4-Chloro Group | If the work-up is not carefully controlled, the 4-chloro group can be hydrolyzed to a hydroxyl group, yielding 6,7-dihydroxy-3,4-dihydroquinazolin-4-one. | Perform the aqueous quench at low temperatures and promptly extract the product. |
| Reaction with the 4-Chloro Group | While less common with BBr₃, some Lewis acids can potentially interact with the chloro group, leading to undesired side reactions. | BBr₃ is generally selective for ether cleavage. Sticking to established protocols is recommended. |
Diagram: Demethylation Route and Potential Byproducts
Caption: The demethylation route offers an alternative with its own set of byproducts.
Part 2: Experimental Protocols
Protocol 1: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (Protected Precursor)
This protocol is adapted from synthetic procedures for Erlotinib precursors.[4][5]
-
Step 1: Etherification of 3,4-dihydroxybenzoic acid.
-
To a solution of 3,4-dihydroxybenzoic acid in a suitable solvent (e.g., DMF), add potassium carbonate and a phase-transfer catalyst (e.g., tetrabutylammonium iodide).
-
Heat the mixture and add 2-bromo-1-methoxyethane.
-
Maintain the temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous work-up and extract the product.
-
-
Step 2: Nitration.
-
The product from Step 1 is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group ortho to the carboxylic acid.
-
-
Step 3: Reduction of the Nitro Group.
-
The nitro group is reduced to an amine using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation (e.g., ammonium formate/Pd-C).[12]
-
-
Step 4: Cyclization to form the Quinazolinone.
-
The resulting 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid derivative is heated with formamide and ammonium formate to form the protected quinazolinone ring.[7]
-
Protocol 2: Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
-
Suspend the protected quinazolinone in an excess of thionyl chloride or phosphoryl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and carefully remove the excess chlorinating agent under reduced pressure.
-
Co-evaporate with an inert solvent like toluene to remove residual traces of the chlorinating agent.
-
The crude 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline can be purified by recrystallization or chromatography.
Protocol 3: Analytical Characterization of Byproducts
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) to separate the desired product from byproducts. A photodiode array (PDA) detector is useful for identifying peaks with different UV spectra.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the components in the reaction mixture, which is crucial for deducing the structures of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated byproducts. Comparison of the spectra with that of the starting material and expected product can help identify changes in the molecule, such as the loss of a hydroxyl proton and a shift in the aromatic signals upon chlorination.[14]
References
- 1. Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 3. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenochrome - Wikipedia [en.wikipedia.org]
- 5. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. benchchem.com [benchchem.com]
- 8. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloroquinazoline-6,7-diol Degradation Pathways
Introduction
Welcome to the technical support center for 4-Chloroquinazoline-6,7-diol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its stability and degradation. As a key intermediate in the synthesis of various pharmaceutical compounds, understanding its degradation profile is crucial for ensuring the quality, efficacy, and safety of the final products.[1]
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format. It aims to offer not just procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My this compound sample shows unexpected degradation during storage. What are the likely causes and how can I prevent it?
Answer:
Unexpected degradation of this compound during storage is a common issue that can often be attributed to hydrolysis, photodegradation, or oxidation. The quinazoline ring system, particularly with a chloro substituent at the 4-position, can be susceptible to nucleophilic attack, and the diol functionality can be prone to oxidation.
Troubleshooting Steps:
-
Control for Hydrolysis: The chloro group at the 4-position of the quinazoline ring is susceptible to hydrolysis, which can be accelerated by moisture and inappropriate pH conditions.
-
Recommendation: Store the compound under anhydrous conditions. Use a desiccator with a suitable drying agent. When preparing solutions, use anhydrous solvents and handle the compound in a low-humidity environment (e.g., a glove box).
-
-
Prevent Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to the formation of unwanted byproducts.
-
Recommendation: Store the solid compound and its solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light. Conduct experiments under subdued lighting whenever possible.
-
-
Minimize Oxidation: The diol group can be susceptible to oxidation, especially in the presence of atmospheric oxygen and trace metal impurities.
-
Recommendation: Store the compound under an inert atmosphere (e.g., nitrogen or argon). If preparing solutions for long-term storage, consider de-gassing the solvent prior to use.
-
I am observing multiple peaks in my HPLC analysis of a stressed sample of this compound. How can I identify the major degradation products?
Answer:
Observing multiple peaks in an HPLC chromatogram after stress testing is expected. The key is to systematically identify the major degradation products. The primary degradation pathway often involves the hydrolysis of the 4-chloro substituent to form 4-hydroxyquinazoline-6,7-diol. Other potential degradation products could arise from oxidation of the diol group or further reactions.
Workflow for Degradation Product Identification:
Caption: Workflow for the identification of degradation products.
Detailed Protocol:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis: This is the most powerful technique for identifying unknown compounds in a mixture.[2][3]
-
Method: Develop a gradient LC method that provides good separation of the parent compound and its degradation products.[3] Couple this with a mass spectrometer operating in both positive and negative electrospray ionization (ESI) modes to capture a wide range of potential products.[2]
-
Data to Collect: Obtain the accurate mass of the parent ion and its fragmentation pattern (MS/MS).
-
-
Interpretation of Mass Spectra:
-
Hydrolysis Product: Look for a peak with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group.
-
Oxidation Products: Look for peaks with masses corresponding to the addition of one or more oxygen atoms.
-
-
Structure Elucidation: Based on the fragmentation patterns, propose the structures of the degradation products. For definitive identification, it may be necessary to synthesize the proposed degradation products and compare their retention times and mass spectra with those observed in the stressed sample.
My attempts to study the degradation of this compound in solution are giving inconsistent results. What experimental parameters should I control more carefully?
Answer:
Inconsistent results in degradation studies often stem from a lack of rigorous control over key experimental parameters. The degradation rate and pathway of this compound can be highly sensitive to the reaction environment.
Key Experimental Parameters to Control:
| Parameter | Importance | Recommended Control Measures |
| pH | The stability of the 4-chloro group is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. | Use well-defined buffer systems. Prepare fresh buffers for each experiment. Measure and record the pH of the solution before and after the experiment. |
| Temperature | Degradation reactions are temperature-dependent, with higher temperatures generally leading to faster degradation rates. | Use a temperature-controlled incubator or water bath. Monitor and record the temperature throughout the experiment. |
| Light Exposure | Photodegradation can be a significant pathway. | Conduct experiments in a light-controlled environment or use amber glassware. Run parallel experiments in the dark as a control. |
| Oxygen Content | The presence of dissolved oxygen can promote oxidative degradation of the diol moiety. | For studies on oxidative stability, ensure consistent aeration. For studies where oxidation is to be minimized, use de-gassed solvents and maintain an inert atmosphere. |
| Purity of Starting Material | Impurities in the starting material can act as catalysts or degradation initiators. | Ensure the purity of your this compound using techniques like HPLC and NMR before starting degradation studies.[4] |
What are the expected major degradation pathways for this compound under hydrolytic, oxidative, and photolytic stress conditions?
Answer:
Understanding the likely degradation pathways is crucial for designing stability-indicating analytical methods and for predicting potential impurities in drug formulations.
Predicted Degradation Pathways:
Caption: Predicted major degradation pathways of this compound.
-
Hydrolytic Pathway: The most probable degradation pathway under both acidic and basic conditions is the nucleophilic substitution of the chlorine atom at the 4-position by a hydroxyl group, yielding 4-hydroxyquinazoline-6,7-diol .[5]
-
Oxidative Pathway: The catechol-like 6,7-diol moiety is susceptible to oxidation, potentially forming quinone-type structures . This can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photolytic Pathway: Exposure to UV or visible light can induce the formation of reactive radical species, leading to a more complex mixture of degradation products. This may involve cleavage of the quinazoline ring or polymerization.
I am synthesizing this compound and am concerned about potential impurities. What are the common synthetic impurities and how can I minimize them?
Answer:
The purity of your starting material is critical for accurate degradation studies. Impurities can arise from incomplete reactions or side reactions during the synthesis. The synthesis of 4-chloroquinazolines often involves the chlorination of the corresponding 4-hydroxyquinazoline.[6][7]
Common Impurities and Mitigation Strategies:
-
Starting Material (4-Hydroxyquinazoline-6,7-diol): Incomplete chlorination will result in the presence of the starting material.
-
Hydrolyzed Product (4-Hydroxyquinazoline-6,7-diol): The 4-chloro product is susceptible to hydrolysis during the workup.
-
Mitigation: Perform the aqueous workup at low temperatures (e.g., by pouring the reaction mixture onto ice) to minimize hydrolysis.[5] Use a non-aqueous workup if possible.
-
-
Side-Products from the Chlorinating Agent: Residual chlorinating agents and their byproducts can be present.
-
Mitigation: After the reaction, remove the excess chlorinating agent under reduced pressure. The residue can be azeotroped with an inert solvent like toluene to ensure complete removal.[9]
-
General Purification Strategy:
A typical purification involves recrystallization from a suitable solvent or column chromatography on silica gel.
What is a good starting point for developing a stability-indicating HPLC method for this compound?
Answer:
A robust, stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[4]
Recommended Starting HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a good general-purpose reversed-phase column suitable for separating moderately polar compounds like quinazolines. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol | The acidic mobile phase helps to protonate the quinazoline nitrogen, leading to better peak shape. A gradient elution is recommended to separate compounds with a range of polarities. |
| Gradient | Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over 20-30 minutes. | A gradient is necessary to elute both the polar degradation products and the less polar parent compound within a reasonable time, while achieving good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 340 nm | Quinazolines typically have strong UV absorbance at these wavelengths. Using a photodiode array (PDA) detector is highly recommended to assess peak purity.[4] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Method Validation:
Once a suitable method is developed, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
References
- 1. nbinno.com [nbinno.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Minimizing Impurities in 4-Chloroquinazoline-6,7-diol Preparation
Welcome to the technical support guide for the synthesis of 4-Chloroquinazoline-6,7-diol (CAS: 1145671-36-8). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. The inherent reactivity of the target molecule and the sensitivity of its diol functional group make purity a paramount concern. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the chemical reasoning behind our recommended procedures to ensure you achieve the highest possible purity in your synthesis.
Section 1: Synthesis Overview and Core Challenges
The preparation of this compound is typically achieved via a two-step process starting from 2-amino-4,5-dihydroxybenzoic acid. The primary challenges in this synthesis are preventing side reactions during the formation of the quinazolinone ring and, most critically, avoiding hydrolysis of the labile 4-chloro group in the final product.
Caption: General two-step synthesis workflow for this compound.
Section 2: Troubleshooting the Quinazolinone Precursor Synthesis
The quality of your final product is directly dependent on the purity of the intermediate, 6,7-dihydroxy-3,4-dihydroquinazolin-4-one.
Q1: My cyclization reaction to form the quinazolinone precursor is low-yielding and shows multiple products on TLC. What's going wrong?
A1: Low yields and side products in this step, a variation of the Niementowski reaction, often stem from three primary issues: incomplete reaction, thermal degradation, or the formation of dimers.[1]
-
Causality: The condensation of 2-amino-4,5-dihydroxybenzoic acid with formamidine acetate requires sufficient thermal energy to drive the cyclization. However, the catechol moiety (the 6,7-diol) is susceptible to oxidation and degradation at excessively high temperatures, leading to tarry, dark-colored byproducts.
-
Troubleshooting Steps:
-
Temperature Control: While reflux is necessary, avoid aggressive overheating. A controlled temperature of 120-130°C is often sufficient.[2]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting 2-amino-4,5-dihydroxybenzoic acid spot is no longer visible.
-
Inert Atmosphere: To minimize oxidation of the diol, consider running the reaction under an inert atmosphere of nitrogen or argon.
-
Purification: If side products are present, the crude precursor should be purified before proceeding. Recrystallization from a suitable solvent like ethanol/water or purification via column chromatography can be effective.[2]
-
Section 3: The Critical Chlorination Step - Preventing Hydrolysis and Degradation
The conversion of the quinazolinone to the 4-chloro derivative is the most critical and impurity-prone step. The primary culprit is water, which leads to the hydrolysis of the product back to the starting material.
Q2: What is the most common and problematic impurity in my final this compound, and how do I prevent its formation?
A2: The most prevalent and difficult-to-remove impurity is the starting material, 6,7-dihydroxy-3,4-dihydroquinazolin-4-one. Its presence is almost always due to either an incomplete chlorination reaction or, more commonly, hydrolysis of the product during reaction or workup.[2][3]
-
Mechanism of Impurity Formation: The chlorination proceeds via a Vilsmeier-Haack-type intermediate when a catalyst like N,N-dimethylformamide (DMF) is used with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4] The resulting 4-chloro group is highly electrophilic and extremely susceptible to nucleophilic attack by water, which rapidly converts it back to the more thermodynamically stable 4-hydroxy (keto) form.
References
Challenges in the scale-up of 4-Chloroquinazoline-6,7-diol synthesis
Technical Support Center: Synthesis of 4-Chloroquinazoline-6,7-diol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate. This compound and its precursors are pivotal building blocks in the synthesis of numerous targeted therapies, most notably tyrosine kinase inhibitors (TKIs) like Gefitinib.[1][2] The scale-up of this synthesis presents unique challenges that require a deep understanding of the reaction mechanisms and careful optimization of conditions.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Synthetic Overview
The most common and scalable route to this compound involves a multi-step process starting from 2-amino-4,5-dimethoxybenzoic acid. The strategy involves first constructing the stable 6,7-dimethoxyquinazoline core, followed by a critical chlorination step, and finally a demethylation to reveal the diol functionality.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for scaling up the production of this compound?
The most established route proceeds through the 4-Chloro-6,7-dimethoxyquinazoline intermediate.[3] This pathway is favored for several reasons:
-
Stable Intermediates: The methoxy-protected intermediates, particularly 6,7-dimethoxyquinazolin-4(3H)-one, are typically stable, crystalline solids that are easier to purify and handle on a large scale compared to their hydroxylated counterparts.[4]
-
Robust Reactions: The cyclization and chlorination steps on the methoxy-substituted rings are well-documented and generally high-yielding, although they require careful optimization.[5][6]
-
Strategic Deprotection: The final demethylation step allows for the introduction of the reactive diol functionality at the end of the synthesis, avoiding potential side reactions in the preceding steps.
Q2: What are the primary safety concerns associated with this synthesis?
The primary hazards stem from the reagents used in the chlorination and demethylation steps:
-
Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are highly corrosive and moisture-sensitive reagents. They react violently with water to release toxic gases (HCl and SO₂). All reactions must be conducted in a well-ventilated fume hood under strictly anhydrous conditions.[7][8]
-
Boron tribromide (BBr₃): This is an extremely corrosive and moisture-sensitive Lewis acid. It reacts vigorously with protic solvents and water. Reactions must be performed under an inert atmosphere, and quenching procedures must be handled with extreme care, typically at low temperatures.[3]
Q3: Why is a catalytic amount of N,N-Dimethylformamide (DMF) often added during the chlorination step?
DMF acts as a catalyst in chlorinations using POCl₃ or SOCl₂. It reacts with the chlorinating agent to form a Vilsmeier-Haack type reagent (e.g., [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻). This intermediate is a more powerful and soluble electrophile than POCl₃ or SOCl₂ alone, accelerating the conversion of the quinazolinone's lactam-lactim tautomer to the desired 4-chloro derivative.[5][9]
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis.
Step 1: Cyclization to 6,7-Dimethoxyquinazolin-4(3H)-one
Q: My cyclization reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide is giving a very low yield. What are the likely causes?
A: Low yields in this Niementowski-type reaction are common and can often be traced to several factors:
-
Insufficient Temperature/Time: This reaction requires high thermal energy to drive the condensation and subsequent cyclization, typically around 160-180°C.[3] Ensure your reaction temperature is accurately measured and maintained. Monitor the reaction by TLC until the starting material is fully consumed.
-
Decomposition: While high temperatures are necessary, prolonged heating can lead to decomposition of the starting material or product.[10] Finding the optimal balance of temperature and time is critical. Microwave-assisted synthesis can sometimes offer a solution by reducing reaction times significantly.[11]
-
Purity of Starting Materials: Ensure the 2-amino-4,5-dimethoxybenzoic acid is pure. Impurities can interfere with the reaction.
-
Poor Solubility: While formamide acts as both a reagent and a solvent, the starting material may have limited solubility. Ensure adequate stirring to maintain a homogenous suspension.
Q: I'm observing significant byproduct formation during the cyclization. How can I improve the purity of my crude product?
A: Side reactions are often promoted by the high temperatures required for cyclization.
-
Purification Strategy: The crude product, 6,7-dimethoxyquinazolin-4(3H)-one, is often a solid. A simple workup involves cooling the reaction mixture and precipitating the product by adding water.[3] The collected solid can then be washed with water and a cold solvent like ethanol or isopropanol to remove residual formamide and more soluble impurities.
-
Recrystallization: If significant impurities remain, recrystallization from a high-boiling point solvent like DMF or DMSO may be effective, although this can be challenging on a large scale.
Step 2: Chlorination to 4-Chloro-6,7-dimethoxyquinazoline
Q: My chlorination with POCl₃ is sluggish and incomplete, even after hours at reflux.
A: This is a frequent scale-up challenge. The mechanism involves two distinct stages: an initial phosphorylation of the quinazolinone, followed by nucleophilic attack by chloride to form the product.[12]
-
Catalyst is Key: Ensure you have added a catalytic amount of DMF (typically 1-5 mol%). Without it, the reaction is often significantly slower.[5]
-
Insufficient Reagent: POCl₃ often serves as both the reagent and the solvent. A significant excess is typically used (e.g., 5-10 volumes relative to the substrate).[6] A minimum of one molar equivalent is required just for the chemical transformation.[12]
-
Temperature Control: The second stage, conversion of the phosphorylated intermediate to the chloroquinazoline, requires heating to 70-90°C or higher.[12] Ensure your reaction is reaching and maintaining this temperature.
-
Reagent Quality: Use a fresh, unopened bottle of POCl₃. Older bottles may have absorbed atmospheric moisture, reducing their potency.
Q: During the aqueous workup, my product yield drops significantly, and I isolate the starting quinazolinone. How can I prevent this hydrolysis?
A: The 4-chloroquinazoline product is highly susceptible to hydrolysis back to the more stable quinazolinone, especially in neutral or basic conditions.
-
Quench onto Ice: The workup must be performed quickly and at low temperatures. The standard procedure is to cool the reaction mixture and pour it slowly onto a large volume of crushed ice with vigorous stirring.[6][13] This rapidly hydrolyzes the excess POCl₃ while keeping the product protonated and less reactive.
-
Maintain Acidity Initially: The initial quench should result in a strongly acidic solution, which stabilizes the product.
-
Careful Neutralization: Neutralize the solution slowly with a cold base (e.g., saturated NaHCO₃ solution or aqueous ammonia) while keeping the temperature below 5-10°C. The product will precipitate out. Do not overshoot the neutralization to a strongly basic pH.
-
Rapid Isolation: Filter the precipitated product immediately, wash it with cold water, and dry it thoroughly.
Caption: Simplified mechanism of POCl₃ chlorination of quinazolinones.[12]
Step 3: Demethylation to this compound
Q: My demethylation reaction with BBr₃ is incomplete. What should I check?
A: Incomplete demethylation is usually due to reagent stoichiometry or reaction conditions.
-
Stoichiometry: Demethylating two methoxy groups requires at least 2 equivalents of BBr₃. An excess (e.g., 2.5-3.0 equivalents) is often used to drive the reaction to completion.[3]
-
Reagent Quality: BBr₃ is highly sensitive to moisture. Use a fresh bottle or a recently titrated solution.
-
Temperature and Time: While the reaction is often started at 0°C or lower to control the initial exotherm, it may need to be allowed to warm to room temperature and stirred for several hours to ensure completion.[3] Monitor by TLC or LCMS.
-
Solvent: The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM).[3] Ensure your solvent is completely dry.
Q: The workup for the BBr₃ reaction is difficult to control. What is a safe and effective procedure?
A: Quenching BBr₃ must be done with extreme caution.
-
Cool the Reaction: Before quenching, cool the reaction mixture back down to 0°C or below in an ice bath.
-
Slow Addition of Protic Solvent: Slowly and carefully add a protic solvent like methanol, drop by drop. This will react with the excess BBr₃ in a controlled manner. An exotherm and gas evolution (HBr) will occur.
-
Aqueous Workup: Once the initial quench is complete, water can be added to precipitate the product. The final product, this compound, often has low solubility in many solvents, which can aid in its isolation by filtration.[14][15]
Data Summary and Protocols
Table 1: Typical Reaction Parameters
| Step | Reactant | Reagent(s) | Solvent | Temp. | Time | Typical Yield |
| 1. Cyclization | 2-Amino-4,5-dimethoxybenzoic acid | Formamide | Formamide | 160°C | 4 h | ~70-85% |
| 2. Chlorination | 6,7-Dimethoxyquinazolin-4(3H)-one | SOCl₂ or POCl₃, cat. DMF | Toluene or neat | Reflux | 3-6 h | ~90-98%[6] |
| 3. Demethylation | 4-Chloro-6,7-dimethoxyquinazoline | BBr₃ (2.5 eq.) | Anhydrous DCM | 0°C to RT | 4-12 h | ~75-85% |
Detailed Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
This protocol is a representative example based on published procedures and should be adapted and optimized for specific laboratory conditions.[5][6]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6,7-dimethoxyquinazolin-4(3H)-one (e.g., 10.0 g, 48.5 mmol).
-
Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (e.g., 100 mL). Alternatively, use POCl₃.
-
Catalyst Addition: To the resulting suspension, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.2 mL) dropwise. Rationale: This forms the highly reactive Vilsmeier-Haack intermediate, accelerating the reaction.
-
Reaction: Heat the mixture to reflux (approx. 76-79°C for SOCl₂) and maintain for 3-6 hours. Monitor the reaction's progress by TLC (e.g., using 10% Methanol in DCM), observing the disappearance of the starting material. Rationale: The thermal energy is required to overcome the activation barrier for the conversion of the intermediate to the final product.[12]
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. Caution: The off-gas is corrosive.
-
Azeotropic Removal: Add toluene (e.g., 2 x 50 mL) and evaporate under reduced pressure after each addition. Rationale: This ensures the complete removal of any residual SOCl₂ or POCl₃, which can interfere with the workup.[6]
-
Workup: Carefully pour the residue onto crushed ice (e.g., 500 g) with vigorous stirring. A precipitate will form.
-
Neutralization: Slowly neutralize the acidic slurry by adding a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Maintain the temperature below 10°C throughout the addition. Rationale: Low temperature and controlled neutralization minimize hydrolysis of the product.[8]
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold water (e.g., 3 x 100 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the isolated white to off-white solid in a vacuum oven to yield 4-chloro-6,7-dimethoxyquinazoline. The product is typically of high purity (>98%) and can be used in the next step without further purification.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]
- 6. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound | 1145671-36-8 [amp.chemicalbook.com]
- 15. 4-Chloroquinazoline-6ï¼7-diol | CAS:1145671-36-8 | ChemNorm [chem-norm.com]
Validation & Comparative
A Comparative Guide to 4-Chloroquinazoline-6,7-diol and Gefitinib in the Context of EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide provides an in-depth technical comparison of the well-established EGFR inhibitor, gefitinib, with a structurally related quinazoline derivative, 4-Chloroquinazoline-6,7-diol. By examining their chemical structures, mechanisms of action, and the available biological data, we aim to provide a clear perspective on their respective roles in drug discovery and development.
Introduction to the Compounds
Gefitinib and this compound share a common quinazoline core, a heterocyclic chemical structure that has been extensively explored in medicinal chemistry due to its diverse biological activities.[1][2] However, their substitutions at key positions dramatically alter their biological functions.
Gefitinib , marketed as Iressa®, is a first-generation EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[3] Its chemical structure, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, features a 4-anilinoquinazoline core, which is critical for its high-affinity binding to the ATP-binding site of the EGFR kinase domain.[4][5]
This compound , on the other hand, is a simpler quinazoline derivative. While it possesses the foundational quinazoline structure, it lacks the crucial 4-anilino moiety found in gefitinib and other potent EGFR inhibitors.[6] This compound is often considered a chemical intermediate or a building block in the synthesis of more complex molecules.[7]
Mechanism of Action and the EGFR Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer.[3]
Gefitinib exerts its therapeutic effect by competitively and reversibly binding to the ATP-binding pocket of the EGFR kinase domain.[3] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling, leading to the suppression of tumor cell growth and proliferation.[3]
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by gefitinib:
Comparative Analysis: Performance and Efficacy
A direct experimental comparison of the biological activity of this compound and gefitinib is limited by the lack of published data for the former. However, a robust analysis can be performed based on the well-established structure-activity relationships (SAR) of quinazoline-based EGFR inhibitors and the extensive experimental data available for gefitinib.
Gefitinib: A Potent and Selective EGFR Inhibitor
Gefitinib has been extensively characterized in both biochemical and cellular assays. Its inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Kinase Assay | Wild-Type EGFR | 2 | [3] |
| EGFR (L858R mutant) | 2.5 | [3] | |
| Cell-Based Assay | A431 (EGFR overexpressing) | 8.8 | [3] |
| NCI-H460 (NSCLC, wild-type EGFR) | >10,000 | [8] | |
| PC-9 (NSCLC, EGFR exon 19 deletion) | 15 | [8] |
Table 1: Experimentally determined IC50 values for gefitinib.
The data clearly demonstrates that gefitinib is a potent inhibitor of both wild-type and mutant EGFR in enzymatic assays. In cellular assays, its efficacy is significantly higher in cancer cells that are dependent on EGFR signaling, such as those with activating mutations (e.g., PC-9) or EGFR overexpression (e.g., A431).
This compound: A Structural Perspective on Activity
The aniline ring of gefitinib forms crucial hydrogen bonds and hydrophobic interactions within the active site of EGFR.[4] this compound lacks this essential structural feature, having a chlorine atom at the 4-position instead. Therefore, based on established SAR principles, it is highly probable that This compound is a significantly less potent EGFR inhibitor than gefitinib, if it possesses any direct inhibitory activity at all. It is more appropriately classified as a synthetic precursor or a fragment for the development of more complex and active molecules.
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the EGFR inhibitory activity of this compound and gefitinib, a series of well-established in vitro assays can be employed. The following are detailed, step-by-step methodologies for key experiments.
EGFR Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Objective: To determine the IC50 value of the test compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds (this compound and gefitinib) dissolved in DMSO
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compounds, EGFR kinase, and the peptide substrate.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step addition of reagents followed by luminescence measurement.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This cell-based assay measures the effect of the compounds on the viability and proliferation of cancer cells.
Objective: To determine the IC50 value of the test compounds in a cancer cell line that is dependent on EGFR signaling (e.g., A431 or PC-9).
Materials:
-
A431 or PC-9 cancer cell line
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Signaling
This assay is used to confirm the mechanism of action by observing the phosphorylation status of EGFR and downstream signaling proteins.
Objective: To determine if the test compounds inhibit EGF-induced phosphorylation of EGFR and downstream targets like AKT and ERK.
Materials:
-
A431 or PC-9 cells
-
Serum-free cell culture medium
-
EGF
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and serum-starve them overnight. Pre-treat the cells with the test compounds for 2 hours, then stimulate with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Compare the levels of phosphorylated proteins in the treated samples to the controls to assess the inhibitory effect of the compounds.
Conclusion
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H5ClN2O2 | CID 135742231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 10. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Validating the Biological Targets of 4-Chloroquinazoline-6,7-diol and Its Analogs
A Senior Application Scientist's Perspective on Methodologies, Comparative Analysis, and Experimental Design
Introduction: The Quinazoline Scaffold and Its Therapeutic Promise
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous clinically successful drugs.[1] This bicyclic aromatic heterocycle, composed of fused benzene and pyrimidine rings, provides a rigid framework that allows for precise three-dimensional orientation of substituents, enabling potent and selective interactions with a variety of biological targets.[1] A major success for this scaffold lies in the development of targeted cancer therapies, particularly as inhibitors of protein tyrosine kinases (TKs), which are crucial regulators of cell growth, proliferation, and survival.[1][2]
This guide focuses on 4-Chloroquinazoline-6,7-diol , a representative of the 6,7-disubstituted quinazoline class. While this specific molecule may act as a synthetic intermediate, its core structure is highly relevant to a class of potent kinase inhibitors.[3][4] The 4-chloro position is a key reactive site for synthesizing 4-anilinoquinazolines, a class that includes FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib (Iressa®) and Erlotinib (Tarceva®).[1][5][6] Therefore, validating the biological targets of compounds derived from this scaffold is a critical step in drug development.
This document provides an in-depth comparison of essential target validation methodologies, offering researchers the rationale behind experimental choices, detailed protocols, and frameworks for data interpretation.
Section 1: Identifying Putative Targets - From Scaffold to Signaling Pathway
The quinazoline core is most famously associated with the inhibition of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[2][5] EGFR is a transmembrane receptor that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, driving cell proliferation and preventing apoptosis.[1][7] Quinazoline-based inhibitors typically function as ATP-competitive agents, binding to the ATP pocket of the kinase domain and blocking its function.[1][8]
Given this precedent, the primary hypothesis for a novel 4-anilinoquinazoline derived from this compound would be the inhibition of EGFR or other related receptor tyrosine kinases (RTKs). However, a comprehensive validation strategy must also account for potential off-targets , which can lead to unexpected side effects or even present new therapeutic opportunities.[9][10] For instance, Erlotinib has been shown to have off-target effects on JAK2 and to activate Notch3 signaling, which can influence treatment outcomes.[9][11]
Therefore, the initial phase of target validation should employ broad, unbiased screening methods to build a comprehensive profile of the compound's interactions.
Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.
Section 2: A Comparative Guide to Target Validation Methodologies
Confirming that a compound engages its intended target within a cell is a cornerstone of drug discovery.[12] No single method is sufficient; a multi-pronged approach provides the most robust validation. Here, we compare three essential, complementary techniques: Kinome Profiling, Cellular Thermal Shift Assay (CETSA), and Isothermal Titration Calorimetry (ITC).
| Feature | Kinome Profiling | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures compound's inhibitory activity against a large panel of purified kinases.[13] | Measures thermal stabilization of a target protein upon ligand binding in a cellular context.[14][15] | Measures the heat change associated with the binding of a ligand to a purified target in solution.[16] |
| Environment | In vitro (biochemical) | In-cell, cell lysate, or tissue[14] | In vitro (purified components)[12] |
| Key Output | Selectivity profile (IC₅₀ values across the kinome) | Target engagement confirmation (thermal shift, Tagg), cellular EC₅₀ | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)[17] |
| Primary Use Case | Broad selectivity screening, off-target identification | Confirming intracellular target binding | Precise thermodynamic characterization of binding |
| Throughput | High | Medium to High | Low to Medium |
| Strengths | Comprehensive overview of kinase selectivity; identifies potential off-targets early.[18][19] | Physiologically relevant; confirms target engagement in intact cells.[20][21] | Gold standard for binding thermodynamics; label-free and direct.[22] |
| Limitations | Lacks cellular context (no cell permeability, metabolism). | Indirect measure of binding; requires a specific antibody for detection. | Requires large amounts of purified protein; lower throughput. |
Section 3: Experimental Protocols and Data Interpretation
Kinome Profiling: Defining Selectivity
The first step in characterizing a new quinazoline inhibitor is to understand its selectivity across the human kinome. This is crucial for identifying both the primary target(s) and potential off-targets that could cause adverse effects.[19]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a broad panel of protein kinases.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Representative Data:
The results are typically presented as percent inhibition at a given concentration or as calculated IC₅₀ values. A highly selective compound will show potent inhibition of a single kinase or a small family of kinases, while a non-selective compound will inhibit many kinases.
| Kinase Target | Gefitinib IC₅₀ (nM) | Erlotinib IC₅₀ (nM) | Hypothetical Compound X IC₅₀ (nM) |
| EGFR (WT) | 2 | 2 | 5 |
| EGFR (L858R) | <1 | <1 | 2 |
| HER2/ErbB2 | 3,700 | 500 | >10,000 |
| VEGFR2 | >10,000 | 1,000 | >10,000 |
| Src | >10,000 | 600 | 8,500 |
| JAK2 | >10,000 | >10,000 | >10,000 |
| (Data are representative and compiled from various sources for illustrative purposes) |
Interpretation: The hypothetical Compound X demonstrates high potency and selectivity for EGFR, similar to Gefitinib, but with less off-target activity against HER2, VEGFR2, and Src compared to Erlotinib. This profile suggests a potentially more targeted therapeutic with a lower risk of certain side effects.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells
Once a primary target is identified, CETSA is a powerful method to confirm that the compound physically binds to this target inside intact cells.[14] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[15][20]
Objective: To demonstrate target engagement by observing a ligand-induced shift in the thermal stability of the target protein.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells (e.g., A431 for EGFR overexpression) and treat with the test compound or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.[14]
-
Cell Lysis: Lyse the cells using a suitable buffer with protease/phosphatase inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]
-
Detection: Collect the supernatant containing the soluble, stable proteins and analyze the amount of the target protein remaining by Western Blot or other quantitative methods like AlphaScreen.[15][23]
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a "melt curve." A shift in the curve in the presence of the compound indicates target stabilization.[14]
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Interpretation: A rightward shift in the melt curve for the compound-treated sample compared to the vehicle control is direct evidence of target engagement and stabilization in the cellular environment. This powerful result bridges the gap between biochemical activity and cellular effect.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
For lead compounds, ITC provides the most detailed characterization of the binding interaction. It directly measures the heat released or absorbed during the binding event, allowing for the determination of affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) driving forces of the interaction.[17][16]
Objective: To obtain a complete thermodynamic profile of the compound binding to its purified target protein.
Step-by-Step Protocol:
-
Sample Preparation: Prepare purified target protein (e.g., recombinant EGFR kinase domain) in a buffer solution in the ITC sample cell. Prepare the compound in the identical buffer in the titration syringe.
-
Titration: Perform a series of small, precise injections of the compound into the protein solution while monitoring the heat change.
-
Data Acquisition: A detector measures the temperature difference between the sample and a reference cell, and the power required to maintain zero temperature difference is recorded. Each injection produces a heat-rate peak.
-
Data Analysis: Integrate the heat-rate peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[17]
Interpretation:
-
KD (Dissociation Constant): A measure of binding affinity. Lower KD means tighter binding.
-
n (Stoichiometry): The molar ratio of ligand to protein at saturation (e.g., n=1 suggests a 1:1 binding mode).
-
ΔH (Enthalpy): Reflects the heat change from making and breaking bonds. A negative ΔH indicates an enthalpically favorable interaction.
-
ΔS (Entropy): Reflects the change in disorder of the system upon binding.
This thermodynamic signature is invaluable for structure-activity relationship (SAR) studies and for understanding the molecular forces driving the interaction, guiding further optimization of the compound.[16]
Section 4: Advanced & Orthogonal Validation Methods
To build an incontrovertible case for a specific biological target, further orthogonal methods should be employed.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This technique can identify the direct binding partners of a compound from a complex cell lysate.[24] A biotinylated or otherwise "tagged" version of the quinazoline compound is used as bait to pull down its protein targets, which are then identified by mass spectrometry.[25][26] This provides an unbiased view of the compound's interactome.
-
Cellular Activity Assays: Validating that target engagement translates to a functional cellular outcome is essential. For an EGFR inhibitor, this would involve assays to measure the inhibition of EGFR autophosphorylation (e.g., via Western Blot or ELISA) and downstream effects like decreased proliferation in EGFR-dependent cancer cell lines (e.g., MTT or CellTiter-Glo assays).[1]
-
Xenograft Models: The ultimate preclinical validation involves testing the compound's efficacy in an in vivo animal model, such as a mouse xenograft model using human tumor cells known to be dependent on the target.[8]
Conclusion
Validating the biological targets of a novel compound derived from the this compound scaffold requires a rigorous, multi-faceted approach. The journey begins with broad, in vitrokinome profiling to establish a selectivity baseline and identify primary targets and potential liabilities. This is followed by CETSA to confirm that the compound engages its putative target within the complex milieu of a living cell. For promising candidates, ITC provides an unparalleled, in-depth view of the binding thermodynamics, guiding lead optimization. Finally, these biophysical and biochemical data must be correlated with cellular and in vivo functional outcomes to build a comprehensive and compelling target validation package. By systematically applying these complementary methodologies, researchers can confidently advance novel quinazoline-based therapeutics toward the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. benchchem.com [benchchem.com]
- 9. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. benchchem.com [benchchem.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. benchchem.com [benchchem.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. covalx.com [covalx.com]
- 25. Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
Bridging the Gap: A Guide to In-Vitro and In-Vivo Correlation of 4-Chloroquinazoline-6,7-diol Activity
In the landscape of modern drug discovery, particularly within oncology, the quinazoline scaffold has emerged as a privileged structure for the development of potent kinase inhibitors.[1][2] Molecules such as gefitinib and erlotinib have demonstrated the clinical utility of this chemical class in targeting dysregulated signaling pathways that drive cancer progression.[3][4] This guide focuses on a representative, albeit less characterized, member of this family: 4-Chloroquinazoline-6,7-diol. We will navigate the critical path of establishing a robust in-vitro to in-vivo correlation (IVIVC), a cornerstone for predicting clinical success from preclinical data. This document is intended for researchers, scientists, and drug development professionals, providing both a strategic overview and detailed, actionable protocols.
The core principle of IVIVC in oncology drug development is to establish a quantitative relationship between a drug's effects in a controlled laboratory setting (in-vitro) and its therapeutic efficacy in a complex biological system (in-vivo). For a kinase inhibitor like this compound, this translates to linking its potency in biochemical and cellular assays to its ability to inhibit tumor growth in preclinical models. A strong IVIVC is paramount for informed decision-making, including dose selection for clinical trials and identifying potential biomarkers of response.
Part 1: Comprehensive In-Vitro Profiling: Building a Foundation
The initial characterization of this compound begins with a suite of in-vitro assays designed to elucidate its biological activity, potency, and mechanism of action. The choice of these assays is driven by the well-established role of the quinazoline core as a kinase inhibitor, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[5][6]
Cellular Viability and Cytotoxicity Assessment
The first step is to determine the compound's ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]
Experimental Protocol: MTT Cell Viability Assay [7][8]
-
Cell Plating: Seed cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer, HCT-116 - colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Target Engagement: Kinase Inhibition Assays
To confirm that the observed cytotoxicity is due to the inhibition of the intended kinase targets, direct enzymatic assays are essential.[9][10]
Experimental Protocol: In-Vitro Kinase Inhibition Assay (e.g., EGFR) [9][11][12]
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a specific peptide substrate for the kinase of interest (e.g., EGFR).
-
Compound Incubation: In a 96-well plate, add the recombinant kinase enzyme and varying concentrations of this compound.
-
Kinase Reaction Initiation: Initiate the reaction by adding the ATP and substrate mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: The method of detection can vary. Common methods include radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate or luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production.[11]
-
Data Analysis: Determine the kinase activity at each compound concentration and calculate the IC50 value.
Elucidating the Mechanism of Cell Death: Apoptosis Assay
Understanding how a compound induces cell death is crucial. Flow cytometry using Annexin V and Propidium Iodide (PI) staining can differentiate between viable, apoptotic, and necrotic cells.[2][3]
Experimental Protocol: Annexin V/PI Apoptosis Assay [3][13][14]
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Comparative In-Vitro Activity of Quinazoline Derivatives
To contextualize the activity of this compound, it is essential to compare its in-vitro performance with that of other well-characterized quinazoline-based kinase inhibitors.
| Compound | Target(s) | Cell Line | IC50 (µM) - Cytotoxicity | IC50 (nM) - Kinase Activity | Reference |
| Gefitinib | EGFR | A549 | ~10 | 2-37 | [4] |
| Erlotinib | EGFR | HCT-116 | ~5 | 2 | [5] |
| Lapatinib | EGFR, HER2 | SK-BR-3 | ~0.1 | 10.8 (EGFR), 9.8 (HER2) | [4] |
| Vandetanib | VEGFR-2, EGFR | H446 | ~4 | 36 (VEGFR-2), 500 (EGFR) | [4] |
| Compound 4i | EGFR | MCF-7 | 2.86 | - | [1] |
| Compound 4e | EGFR, VEGFR-2 | A-549 | 0.59 | 69.4 (EGFR), 189 (VEGFR-2) | [6] |
| This compound | Hypothetical | A549 | [Experimental Data] | [Experimental Data] |
Part 2: In-Vivo Efficacy Assessment: From the Bench to Preclinical Models
Positive in-vitro data provides the rationale for advancing a compound to in-vivo studies. The human tumor xenograft mouse model is a widely accepted standard for evaluating the anti-cancer efficacy of investigational drugs.[10][15][16]
Xenograft Model Development and Tumor Growth Inhibition Study
The primary goal of the in-vivo study is to determine if the in-vitro potency of this compound translates to anti-tumor activity in a living organism.
Experimental Protocol: Human Tumor Xenograft Mouse Model [10][15][16]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into control and treatment groups. Administer this compound (formulated in an appropriate vehicle) and a vehicle control to the respective groups, typically via oral gavage, daily for a specified period (e.g., 21 days).
-
Tumor Volume and Body Weight Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.[10] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI), often expressed as a percentage. A common formula for TGI is: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100%.[17]
Comparative In-Vivo Efficacy of Quinazoline Derivatives
The in-vivo performance of this compound should be benchmarked against established drugs.
| Compound | In-Vivo Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Gefitinib | NCI-H460 Xenograft | 150 mg/kg, p.o., daily | ~60% | [4] |
| Vandetanib | Geo Xenograft | 50 mg/kg, p.o., daily | Significant inhibition | [18] |
| Compound 6 | B16 Melanoma Xenograft | 10 mg/kg | 64.04% | [4] |
| Compound 14d | BaF3-EGFR mutant Xenograft | 30 mg/kg | 67.95% | [19] |
| This compound | A549 Xenograft | [Experimental Dose] | [Experimental Data] |
Part 3: Establishing the In-Vitro to In-Vivo Correlation (IVIVC)
The culmination of the in-vitro and in-vivo studies is the establishment of a meaningful correlation. This involves integrating the data to understand the relationship between drug concentration, target inhibition, and therapeutic response.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
A critical component of IVIVC is understanding the pharmacokinetic (PK) profile of the drug – what the body does to the drug. This data, which includes absorption, distribution, metabolism, and excretion (ADME) properties, is then linked to the pharmacodynamic (PD) effects – what the drug does to the body (i.e., tumor growth inhibition).
Key Considerations for a Strong IVIVC
-
Exposure-Response Relationship: Does the concentration of this compound achieved in the tumor tissue correlate with the in-vitro IC50 values for kinase inhibition and cell proliferation?
-
Target Modulation in Vivo: Can you demonstrate that the drug is hitting its intended target in the tumor tissue? This can be assessed by analyzing protein phosphorylation levels in tumor lysates from the xenograft study.
-
Predictive Power: A robust IVIVC model should be able to predict the in-vivo efficacy based on the in-vitro potency of new analogs of this compound.
Visualizing the Workflow and Underlying Biology
To provide a clear visual representation of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for establishing IVIVC.
Caption: Simplified EGFR signaling pathway.
Conclusion
The successful development of a novel kinase inhibitor like this compound hinges on a meticulously established in-vitro to in-vivo correlation. By systematically characterizing its activity from the molecular to the whole-organism level, researchers can build a comprehensive data package that de-risks clinical development and enhances the probability of translating a promising molecule into a life-saving therapeutic. The methodologies and comparative data presented in this guide provide a robust framework for achieving this critical milestone in drug discovery.
References
- 1. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 7. atcc.org [atcc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 4-Chloroquinazoline-6,7-diol Derivatives as Kinase Inhibitors
The quinazoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to present substituents in a defined spatial orientation, facilitating precise interactions with biological targets.[1][2] This is particularly true in oncology, where the 4-anilinoquinazoline framework is the backbone of several clinically successful kinase inhibitors.[3] This guide provides an in-depth comparative analysis of derivatives originating from the versatile 4-chloroquinazoline-6,7-diol intermediate. We will dissect the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and protocols, to provide researchers and drug development professionals with a comprehensive resource for designing next-generation targeted therapies.
The this compound Scaffold: A Cornerstone for Synthesis
The value of the 4-chloroquinazoline core lies in its synthetic tractability. The chlorine atom at the C4 position is an excellent leaving group, readily displaced by nucleophiles in SNAr (Nucleophilic Aromatic Substitution) reactions.[2][4] This allows for the efficient introduction of a diverse array of side chains, most notably substituted anilines, which are crucial for kinase inhibitory activity.
Simultaneously, the 6,7-dioxy substitution pattern is a well-established feature for potent activity against key oncogenic kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[5][6] These groups often occupy a region of the ATP-binding pocket that can be exploited to enhance binding affinity and modulate pharmacokinetic properties. While many potent inhibitors feature 6,7-dimethoxy groups, the parent 6,7-diol provides essential hydrogen bonding capabilities and serves as a handle for creating prodrugs or further derivatives.
Part 1: SAR at the C4-Position — The Gateway to the ATP-Binding Pocket
The most critical determinant of kinase inhibitory activity for this class of compounds is the substituent at the C4-position. Displacement of the chlorine with a substituted aniline ring creates the 4-anilinoquinazoline pharmacophore, which is adept at competing with ATP for the enzyme's binding site.
The fundamental binding mode involves the N1 atom of the quinazoline ring acting as a hydrogen bond acceptor, forming a critical interaction with a "hinge" region amino acid (typically a methionine) in the kinase domain. The 4-anilino moiety is then projected deeper into the hydrophobic ATP-binding pocket. The nature of the substituents on this aniline ring dictates the potency and selectivity of the inhibitor.
Comparative Analysis of C4-Anilino Substituents:
The table below compares derivatives of the 6,7-dimethoxyquinazoline core, a close analogue of the diol, highlighting how minor changes to the 4-anilino ring dramatically impact inhibitory concentration.
| Compound ID | 4-Anilino Substituent | Primary Target | IC50 (nM) | Reference Compound |
| Gefitinib | 3-Chloro-4-fluoroaniline | EGFR | 2-37 | - |
| Erlotinib | 3-Ethynylaniline | EGFR | 2 | - |
| Lapatinib | (3-Chloro-4-(3-fluorobenzyloxy)aniline) | EGFR/HER2 | 9.8 / 13.4 | - |
| Compound 27 | 3-methylbenzamide | VEGFR-2 | 16 | Sorafenib (21 nM)[7] |
| Compound 22a | 1,6-naphthyridinone derivative | MET | 9.0 | -[8] |
Data compiled from publicly available sources and representative literature.[2][7][8]
Key Insights:
-
Halogenation: Small, electron-withdrawing groups like chlorine and fluorine on the aniline ring, as seen in Gefitinib, often enhance binding affinity.[3]
-
Extended Moieties: Larger substituents, such as the 3-ethynyl group in Erlotinib or the fluorobenzyloxy group in Lapatinib, can access an adjacent hydrophobic pocket (the "selectivity pocket"), often leading to dual inhibition or altered selectivity profiles.[2]
-
Shifting Targets: By significantly altering the C4-substituent, the primary target can be shifted away from EGFR towards other kinases like VEGFR-2 or MET, demonstrating the scaffold's versatility.[7][8]
Part 2: SAR at the C6 and C7-Positions — Fine-Tuning Activity
The substituents at the C6 and C7 positions are crucial for optimizing the compound's interaction with the solvent-exposed region of the ATP binding site. Their primary role is to enhance potency and improve physicochemical properties like solubility.
-
Dimethoxy vs. Diol: The 6,7-dimethoxy pattern is a hallmark of many successful quinazoline inhibitors.[9] These groups can enhance binding through favorable interactions and contribute to metabolic stability. The parent 6,7-diol, while potentially more polar, offers direct hydrogen bonding opportunities with the receptor or surrounding water molecules, which can be exploited in rational drug design.
-
Structural Modifications: Studies have shown that modifying the 6- and 7-positions can lead to multi-kinase inhibitors.[10] The introduction of larger or more complex alkoxy groups can alter the selectivity profile and improve cellular anti-proliferative activity.
| C6/C7 Substituent | Rationale / Impact |
| -OH (Diol) | Provides H-bond donor/acceptor capability; increases polarity. A key feature in 4-aminoquinazoline-6,7-diol derivatives studied for EGFR inhibition.[5][6] |
| -OCH3 (Dimethoxy) | Common in potent inhibitors (e.g., Gefitinib precursor); enhances binding and metabolic stability.[4][9] |
| -O(CH2)n-Morpholine | A common strategy to significantly increase aqueous solubility and improve pharmacokinetic properties. |
| -O-Aryl | Can introduce additional π-stacking interactions or vector into new regions of the protein surface. |
Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-validated.
Protocol 1: General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
This protocol describes the common nucleophilic aromatic substitution reaction.
-
Reactant Preparation: Dissolve 1.0 equivalent of 4-chloro-6,7-dimethoxyquinazoline in a suitable solvent such as isopropanol or dioxane.
-
Addition of Amine: Add 1.1 equivalents of the desired substituted aniline to the reaction mixture.
-
Base/Catalyst: While sometimes the reaction proceeds thermally, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be added to scavenge the HCl byproduct.[11]
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[11]
-
Work-up and Purification: Cool the reaction to room temperature. If a precipitate forms, it is often the desired product hydrochloride salt, which can be collected by filtration. Alternatively, dilute the mixture with water and extract with an organic solvent like ethyl acetate. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization.
Protocol 2: In Vitro Antiproliferative MTT Assay
This assay measures the cytotoxic effect of a compound on a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
Conclusion and Future Outlook
The this compound scaffold is a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship is well-defined, with the C4-position serving as the primary driver of target affinity and the C6/C7-positions acting as crucial modulators of potency and physicochemical properties. The synthetic accessibility of the 4-chloro intermediate ensures that vast chemical libraries can be generated and screened efficiently.[2][11]
Future efforts will likely focus on developing derivatives with novel C4-substituents to overcome acquired resistance to current therapies (e.g., the T790M mutation in EGFR) and to target other clinically relevant kinases with high selectivity. Furthermore, derivatization of the 6,7-diol moiety offers a promising avenue for creating covalent inhibitors or antibody-drug conjugates, expanding the therapeutic potential of this privileged chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Confirmation of 4-Chloroquinazoline-6,7-diol
An In-Depth Technical Comparison for Structural Elucidation in Pharmaceutical Research
In the landscape of pharmaceutical development, particularly in the synthesis of targeted therapies like tyrosine kinase inhibitors, the unambiguous structural confirmation of key intermediates is paramount. 4-Chloroquinazoline-6,7-diol is a critical building block in the synthesis of several important oncological drugs. Its purity and structural integrity directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique spectroscopic approach to the analysis of this compound, offering a comparative framework against a closely related and commercially significant analogue, 4-Chloro-6,7-dimethoxyquinazoline.
This document is designed for researchers, analytical scientists, and drug development professionals, providing not just the data, but the scientific rationale behind the analytical choices. By understanding the "why" behind the spectral features, scientists can more confidently interpret their own data and troubleshoot potential synthetic and analytical challenges.
The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry
The quinazoline ring system is a foundational structure in a multitude of biologically active compounds. Its rigid, planar structure and the presence of nitrogen atoms provide ideal points for molecular interactions with biological targets. In the context of cancer therapy, derivatives of the 4-anilinoquinazoline scaffold have been successfully developed as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. The journey to these life-saving medicines begins with the precise synthesis and characterization of intermediates like this compound.
A Multi-Pronged Approach to Structural Verification
A single spectroscopic technique rarely provides the complete picture of a molecule's structure. A robust analytical workflow leverages the complementary nature of various spectroscopic methods to build a self-validating system of evidence. This guide will delve into the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy for the definitive identification of this compound.
A key aspect of this guide is the comparative analysis with 4-Chloro-6,7-dimethoxyquinazoline. While structurally similar, the substitution of hydroxyl groups with methoxy groups leads to distinct and predictable differences in their respective spectra. Understanding these differences is crucial for distinguishing between the desired product and potential impurities or alternative synthetic products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and substitution pattern of the quinazoline core.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl protons. The chemical shifts and coupling patterns of these protons provide a detailed map of the molecule's structure.
Expected ¹H NMR Spectral Features of this compound:
-
Aromatic Protons: The protons on the quinazoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts will be influenced by the electron-donating hydroxyl groups and the electron-withdrawing chloro and nitrogen substituents.
-
Hydroxyl Protons: The protons of the two hydroxyl groups will likely appear as broad singlets. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.
Comparative Analysis with 4-Chloro-6,7-dimethoxyquinazoline:
The most significant difference in the ¹H NMR spectra between the two compounds will be the presence of signals for the methoxy groups in 4-Chloro-6,7-dimethoxyquinazoline. These will appear as sharp singlets in the upfield region (typically δ 3.5-4.5 ppm), each integrating to three protons.[1] The absence of these signals in the spectrum of this compound is a key diagnostic feature.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Expected ¹³C NMR Spectral Features of this compound:
-
Aromatic Carbons: The carbons of the quinazoline ring will resonate in the downfield region (typically δ 110-160 ppm). The carbons attached to the electronegative oxygen and chlorine atoms will be shifted further downfield.
-
Carbons Bearing Hydroxyl Groups: The carbons at positions 6 and 7, directly attached to the hydroxyl groups, will have characteristic chemical shifts that can be predicted and compared to literature values for similar compounds.
Comparative Analysis with 4-Chloro-6,7-dimethoxyquinazoline:
In the ¹³C NMR spectrum of 4-Chloro-6,7-dimethoxyquinazoline, the presence of signals corresponding to the methoxy carbons (typically δ 55-65 ppm) is a key differentiator. The chemical shifts of the aromatic carbons will also be subtly different due to the electronic effects of the methoxy groups compared to the hydroxyl groups.
| Spectroscopic Data Comparison | This compound (Predicted) | 4-Chloro-6,7-dimethoxyquinazoline (Experimental) [1] |
| ¹H NMR (DMSO-d₆) | Aromatic protons, Hydroxyl protons | 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), 3.98 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons | Data not readily available in searches, but would show two methoxy carbon signals. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Expected FT-IR Spectral Features of this compound:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group stretching vibration. This is often the most prominent feature in the spectrum.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system will appear in the 1500-1650 cm⁻¹ region.[2]
-
C-O Stretching: The C-O stretching vibration of the phenol-like hydroxyl groups will be observed in the 1200-1300 cm⁻¹ range.
-
C-Cl Stretch: The C-Cl stretching vibration will appear in the fingerprint region, typically between 600-800 cm⁻¹.
Comparative Analysis with 4-Chloro-6,7-dimethoxyquinazoline:
The most striking difference in the FT-IR spectra will be the absence of the broad O-H stretching band in 4-Chloro-6,7-dimethoxyquinazoline. Instead, it will exhibit characteristic C-O-C stretching vibrations for the ether linkages of the methoxy groups, typically in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations of the methyl groups will be observed around 2850-2960 cm⁻¹.[2]
| FT-IR Data Comparison | This compound (Predicted) | 4-Chloro-6,7-dimethoxyquinazoline (Known Features) |
| Key Absorptions (cm⁻¹) | Broad O-H stretch (3200-3600), C=N/C=C stretch (1500-1650), C-O stretch (1200-1300), C-Cl stretch (600-800) | C-H stretch (methyl, 2850-2960), C=N/C=C stretch (1500-1650), C-O-C stretch (ether, 1000-1300), C-Cl stretch (600-800) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides insights into the structure through controlled fragmentation of the molecule.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern will be observed for the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks, respectively.
-
Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) conditions can provide valuable structural information. Common fragmentation pathways for quinazoline derivatives include the loss of small molecules like HCN or CO, as well as cleavage of the substituents.[3]
Comparative Analysis with 4-Chloro-6,7-dimethoxyquinazoline:
The molecular weight of 4-Chloro-6,7-dimethoxyquinazoline is higher than that of this compound due to the two methoxy groups. This will be reflected in the mass of the molecular ion peak. The fragmentation patterns will also differ. For instance, 4-Chloro-6,7-dimethoxyquinazoline is expected to show fragments corresponding to the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃).[3]
| Mass Spectrometry Data Comparison | This compound | 4-Chloro-6,7-dimethoxyquinazoline |
| Molecular Formula | C₈H₅ClN₂O₂ | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 196.59 g/mol | 224.64 g/mol |
| Expected [M+H]⁺ (ESI) | ~197 | ~225[3] |
| Key Fragmentation (EI) | Loss of Cl, CO, HCN | Loss of CH₃, OCH₃, Cl, HCN[3] |
UV-Visible (UV-Vis) Spectroscopy: A Look at the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like quinazoline derivatives, characteristic absorption bands are observed in the UV region.
Expected UV-Vis Spectral Features of this compound:
Quinazoline derivatives typically exhibit two main absorption bands in the UV-Vis spectrum.[4] A shorter wavelength band, usually between 240-300 nm, is attributed to the π → π* transition in the aromatic ring. A longer wavelength band, often between 310-425 nm, is due to the n → π* transition. The exact position and intensity of these bands are influenced by the substituents on the quinazoline ring and the solvent used.[4]
Comparative Analysis with 4-Chloro-6,7-dimethoxyquinazoline:
The substitution of hydroxyl groups with methoxy groups can cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima due to the different electronic effects of these groups. However, the overall shape of the UV-Vis spectrum is expected to be similar for both compounds, reflecting the common quinazoline chromophore.
Experimental Protocols: A Guide to Reproducible Data Acquisition
To ensure the acquisition of high-quality and reliable spectroscopic data, standardized experimental protocols are essential.
Sample Preparation
-
NMR Spectroscopy: Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those in hydroxyl groups.
-
FT-IR Spectroscopy: For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Mass Spectrometry: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The choice of solvent and ionization technique (ESI, EI) will depend on the specific mass spectrometer and the properties of the analyte.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, water). The concentration should be adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
Instrumentation and Data Acquisition
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.
References
A Comparative Guide to Quinazoline-Based Kinase Inhibitors in Oncology
The quinazoline scaffold has proven to be a cornerstone in the development of targeted cancer therapies, particularly for inhibitors of protein kinases.[1] Its rigid, bicyclic structure provides a versatile framework for designing potent and selective agents that can modulate the activity of key signaling proteins implicated in tumor growth and survival. This guide offers a comparative analysis of prominent quinazoline-based kinase inhibitors, focusing on their mechanisms of action, target selectivity, and the experimental methodologies used to evaluate their performance. We will delve into the evolution of these inhibitors, from the first generation targeting wild-type kinases to later generations designed to overcome acquired resistance.
The Evolution of Quinazoline-Based EGFR Inhibitors: A Generational Comparison
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[2] Its dysregulation through mutation or overexpression is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1] The quinazoline core has been instrumental in the development of EGFR tyrosine kinase inhibitors (TKIs).[3]
Here, we compare representatives from the first, second, and third generations of EGFR inhibitors, alongside dual-target inhibitors, to illustrate the progression of drug design and the strategies employed to enhance efficacy and combat resistance.
Mechanism of Action: From Reversible to Irreversible Inhibition
The fundamental mechanism of these inhibitors is to compete with adenosine triphosphate (ATP) at the catalytic site of the kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling pathways.[4][5]
-
First-Generation (Gefitinib, Erlotinib): These are reversible, ATP-competitive inhibitors.[4][5] They show higher affinity for EGFR harboring activating mutations (such as exon 19 deletions or the L858R mutation) compared to wild-type (WT) EGFR, which accounts for their clinical efficacy in patients with these specific mutations.[6][7]
-
Second-Generation (Afatinib, Lapatinib): This generation introduced irreversible inhibition.[8][9] Afatinib, for instance, forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, HER2, and HER4, leading to sustained inhibition.[8][10] This irreversible binding was designed to provide more potent and durable target suppression. Lapatinib is a reversible dual inhibitor of EGFR and HER2.[9][11]
-
Third-Generation (Osimertinib): Developed to address the primary mechanism of resistance to first- and second-generation TKIs—the T790M "gatekeeper" mutation—Osimertinib is also an irreversible inhibitor.[12][13] It selectively targets both the sensitizing EGFR mutations and the T790M resistance mutation while largely sparing WT EGFR, which is believed to reduce some of the side effects associated with non-selective EGFR inhibition.[12][13]
-
Dual-Target (Vandetanib): Vandetanib expands the target profile by inhibiting not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR) and RET-tyrosine kinase.[14][15] This multi-targeted approach aims to simultaneously block tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply the tumor).[15][16]
dot digraph "EGFR_Signaling_Pathway_and_Inhibitor_Action" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", color="#5F6368", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#202124"];
} Caption: EGFR signaling and points of therapeutic intervention by quinazoline inhibitors.
Comparative Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the intended target versus other kinases). These are often quantified by the half-maximal inhibitory concentration (IC50).
| Inhibitor | Generation/Type | Target(s) | IC50 (EGFR WT) | IC50 (EGFR L858R/Del19) | IC50 (EGFR T790M) | Additional Targets (IC50) |
| Gefitinib | 1st Gen | EGFR | ~1-2 µM | ~0.01-0.05 µM | >10 µM | - |
| Erlotinib | 1st Gen | EGFR | ~0.06 µM | ~0.005 µM | ~1 µM | - |
| Afatinib | 2nd Gen | EGFR, HER2, HER4 | ~10 nM | ~0.5 nM | ~10 nM | HER2 (~14 nM) |
| Lapatinib | Dual | EGFR, HER2 | ~10.8 µM | ~3 µM | - | HER2 (~9.8 µM) |
| Osimertinib | 3rd Gen | EGFR | ~480–1865 nM | <15 nM | <15 nM | - |
| Vandetanib | Dual | VEGFR, EGFR, RET | ~0.5 µM | ~0.5 µM | ~3.6 µM | VEGFR2 (~40 nM), RET (~100 nM) |
Note: IC50 values are approximate and can vary depending on the assay conditions. Data synthesized from multiple sources.[3][10][13]
This data highlights the evolution of these inhibitors. First-generation TKIs are potent against activating mutations but significantly less so against WT EGFR and are ineffective against the T790M mutation.[6] Afatinib shows potent, irreversible inhibition against both activating mutations and T790M, but its potency against WT EGFR can contribute to side effects.[8][10] Osimertinib's key advantage is its high potency against both sensitizing and T790M mutations, with significantly lower activity against WT EGFR, leading to a wider therapeutic window.[12][13]
Pharmacokinetic Profiles: A Comparative Overview
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its clinical success.
| Inhibitor | Oral Bioavailability | Half-life (t1/2) | Primary Metabolism | Key Interactions |
| Gefitinib | ~60% | ~48 hours | CYP3A4 | CYP3A4 inhibitors/inducers |
| Erlotinib | ~60% (increases with food) | ~36 hours | CYP3A4, CYP1A2 | CYP3A4 inhibitors/inducers, smoking (induces CYP1A2) |
| Afatinib | ~92% (decreased by food) | ~37 hours | Covalent binding, minimal metabolism | P-gp inhibitors/inducers |
| Lapatinib | Variable, low | ~24 hours | CYP3A4 | CYP3A4 inhibitors/inducers |
| Osimertinib | Not fully established | ~48 hours | CYP3A4 | CYP3A4 inhibitors/inducers |
| Vandetanib | Well absorbed | ~19 days | CYP3A4 | CYP3A4 inhibitors/inducers, drugs that prolong QT interval |
Data synthesized from multiple sources.[4][7][14][17][][19]
The long half-life of most of these inhibitors allows for once-daily dosing. A crucial consideration for many of these drugs is their metabolism by the cytochrome P450 system, particularly CYP3A4, which makes them susceptible to drug-drug interactions.[4] Vandetanib has a particularly long half-life of approximately 19 days.[14][19]
Experimental Protocols for Inhibitor Characterization
To objectively compare kinase inhibitors, a series of standardized in vitro and cell-based assays are essential.
Protocol 1: In Vitro Kinase Assay (EGFR IC50 Determination)
Objective: To determine the concentration of a quinazoline inhibitor required to inhibit 50% of the EGFR kinase activity in a purified, cell-free system.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reconstitute recombinant human EGFR kinase (active) in an appropriate buffer.
-
Prepare a substrate solution (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).
-
Prepare a solution of ATP, including a radiolabeled [γ-33P]ATP tracer.
-
Prepare serial dilutions of the quinazoline inhibitor in DMSO, followed by a final dilution in reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 10 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 20 µL of the EGFR kinase/substrate mixture.
-
Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding an equal volume of 3% phosphoric acid.
-
Transfer the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
dot digraph "In_Vitro_Kinase_Assay_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#202124"];
} Caption: Workflow for a radiometric in vitro kinase assay.
Protocol 2: Cell-Based Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of the quinazoline inhibitors on cancer cells that are dependent on specific kinase signaling.
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., NCI-H1975 for EGFR L858R/T790M, A431 for EGFR WT overexpression) in appropriate media and conditions (37°C, 5% CO2).
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline inhibitor in culture media.
-
Remove the old media from the cells and add the media containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Viability Assessment:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) to each well according to the manufacturer's instructions.
-
These reagents measure metabolic activity (ATP levels) or reducing potential, which correlates with the number of viable cells.
-
Read the luminescence or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value using non-linear regression.
-
Protocol 3: Western Blotting for Target Phosphorylation
Objective: To visually confirm that the inhibitor is blocking the kinase activity within the cell by assessing the phosphorylation status of the target protein and its downstream effectors.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.
-
Treat the cells with various concentrations of the quinazoline inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15 minutes) to induce kinase phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total EGFR) and/or a housekeeping protein like GAPDH or β-actin.
-
Conclusion
The quinazoline scaffold has been a remarkably fruitful starting point for the development of highly effective kinase inhibitors. The journey from reversible, first-generation EGFR inhibitors to third-generation molecules that can overcome specific resistance mutations exemplifies the power of rational drug design in oncology. Furthermore, the expansion to dual-target inhibitors like Vandetanib and Lapatinib showcases the strategy of simultaneously blocking multiple oncogenic pathways. The comparative data and experimental protocols provided in this guide offer a framework for researchers to understand and evaluate the nuanced differences between these important therapeutic agents, ultimately aiding in the continued development of more precise and durable cancer treatments.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 4. Erlotinib - Wikipedia [en.wikipedia.org]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lapatinib - Wikipedia [en.wikipedia.org]
- 10. Afatinib - Wikipedia [en.wikipedia.org]
- 11. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 13. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vandetanib - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 16. What is Vandetanib used for? [synapse.patsnap.com]
- 17. emergencydrug.com [emergencydrug.com]
- 19. reference.medscape.com [reference.medscape.com]
A Comparative Benchmarking Guide to 4-Chloroquinazoline-6,7-diol as a Kinase Inhibitor Scaffold
Foreword: The Quinazoline Core in Kinase Inhibition
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a "privileged structure." Its rigid, bicyclic framework provides an ideal foundation for the design of potent and selective kinase inhibitors. By strategically modifying the quinazoline core, medicinal chemists can craft molecules that fit precisely into the ATP-binding pocket of key oncogenic kinases, disrupting the signaling cascades that drive tumor growth and proliferation. This guide provides an in-depth technical comparison of a fundamental quinazoline derivative, 4-Chloroquinazoline-6,7-diol, against established clinical standards. While not a potent inhibitor in its own right, its significance lies in its role as a crucial synthetic intermediate for a multitude of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Through rigorous experimental workflows, we will objectively benchmark its potential by evaluating the activity of inhibitors derived from this core structure against industry-standard drugs, Gefitinib and Sunitinib.
Introduction to the Compounds
This compound: The Versatile Precursor
This compound is a key building block in the synthesis of a wide array of biologically active molecules.[1] The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains, most notably anilino groups, which are critical for kinase binding. The 6,7-diol moiety offers further opportunities for chemical modification to enhance potency and selectivity. While direct and extensive biological activity data for this specific compound is limited, its derivatives have shown significant promise as anticancer agents.[2][3]
The Benchmarking Standards
To provide a robust comparison, we have selected two well-characterized and clinically approved kinase inhibitors:
-
Gefitinib (Iressa®): An anilinoquinazoline-based inhibitor, Gefitinib is a first-generation, selective inhibitor of EGFR tyrosine kinase.[4][5][6] It competitively binds to the ATP-binding site of EGFR, effectively blocking the downstream signaling pathways that promote cell proliferation and survival.[4] It is particularly effective in non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib exhibits potent inhibitory activity against several key kinases involved in tumor angiogenesis and proliferation, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[7][8][9] Its broad-spectrum activity has made it a valuable therapeutic agent for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).
Mechanism of Action: Targeting Key Signaling Pathways
The primary targets of the quinazoline-based inhibitors discussed herein are EGFR and VEGFR-2, two receptor tyrosine kinases pivotal in cancer progression.
The EGFR Signaling Cascade and Its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Quinazoline-based inhibitors like Gefitinib act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and abrogating downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloroquinazoline-6,7-diol
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Chloroquinazoline-6,7-diol (CAS No. 1145671-36-8).[1][2] Adherence to these protocols is critical for ensuring the safety of all laboratory personnel, maintaining compliance with environmental regulations, and fostering a culture of responsible chemical management. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.
Immediate Safety and Hazard Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust safety and disposal framework can be established by examining structurally analogous compounds, such as 4-Chloroquinazoline.[3][4] The structural similarities suggest that this compound should be handled as a hazardous substance with the utmost care.
Inferred Hazard Profile: Based on data for related chlorinated quinazolines, this compound is anticipated to be:
-
Acutely Toxic: Likely harmful or toxic if swallowed.[3]
-
Skin Irritant: May cause skin irritation upon contact.[3]
-
Serious Eye Damage: Poses a risk of serious eye irritation or damage.[3][5]
-
Respiratory Irritant: May cause respiratory irritation if inhaled as a dust or aerosol.[3]
Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this compound.
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles causing serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | A properly fitted laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | An N95 dust mask or higher, used within a chemical fume hood. | Required when handling the solid compound to prevent inhalation of dust. |
The Core Directive: Hazardous Waste Disposal
The primary and only acceptable method for the disposal of this compound and any materials contaminated with it is through a licensed and approved hazardous waste disposal facility.[3][6][7]
Under no circumstances should this chemical or its solutions be released into the environment by disposing of it in standard laboratory drains or municipal trash. [6][8][9]
Chemical Profile & Incompatibilities
Understanding the chemical nature of this compound is crucial for safe storage and waste segregation.
| Hazard Category | Potential Hazard & Incompatible Materials |
| Reactivity | Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3][6] Mixing with these can cause vigorous, exothermic reactions. |
| Hazardous Decomposition | Upon combustion or thermal decomposition, this compound may release toxic and corrosive gases, including Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen chloride (HCl).[3][6] |
| Environmental Hazard | As a chlorinated organic compound, it poses a significant risk to aquatic life and should not be allowed to enter waterways.[10] |
Operational Plan for Waste Management
A systematic approach to waste management is essential. The following workflow outlines the process from the point of generation to final disposal.
Caption: Waste Management Workflow for this compound.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation: Immediately classify all materials that have come into contact with this compound as Hazardous Chemical Waste.[7]
-
Solid Waste: This includes any unused or contaminated pure compound, as well as contaminated consumables such as weigh boats, pipette tips, gloves, and bench paper.
-
Liquid Waste: This includes all solutions containing this compound. Do not mix with other solvent waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office.[6]
2. Containerization:
-
Collect waste in dedicated, chemically compatible containers that can be securely sealed.[7][8]
-
For solids, use a sturdy, sealable plastic container or double-bag the waste in clear, heavy-duty polyethylene bags.[8]
-
For liquids, use a sealable container designed for chemical waste. Ensure there is adequate headspace to allow for vapor expansion.
3. Labeling: Proper labeling is a legal requirement and critical for safety. All waste containers must be clearly labeled with:[6][7][8]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
A list of all other components in the waste stream, with estimated concentrations or percentages.
-
The date accumulation started.
-
Appropriate hazard pictograms (e.g., toxic, irritant).
4. Storage Pending Disposal:
-
Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area.[6][7]
-
This area must be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials.[5][6]
-
Ensure containers are kept closed and are not leaking.
5. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[7]
-
Provide a complete and accurate description of the waste. Maintain a log of the waste generated, including dates and quantities.[7]
-
The preferred and most common method for the final disposal of chlorinated, nitrogen-containing organic compounds is high-temperature incineration at an approved facility.[6][7]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a small spill of solid material, carefully sweep it up using non-sparking tools and place it into a suitable, labeled container for disposal. Avoid creating dust.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.
First Aid for Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[3][5]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[3][5]
References
- 1. calpaclab.com [calpaclab.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-クロロキナゾリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mit.edu [web.mit.edu]
- 9. mcmua.com [mcmua.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 4-Chloroquinazoline-6,7-diol: Essential Safety and Operational Protocols
This guide provides essential, immediate safety and logistical information for the handling of 4-Chloroquinazoline-6,7-diol (CAS 1145671-36-8), a compound often used as a protein degrader building block.[1] As a laboratory professional, your safety, and the integrity of your research, is paramount. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to work with confidence and security.
Disclaimer: Specific safety data for this compound is limited. Therefore, this guide is built upon the toxicological data of structurally similar and more thoroughly documented quinazoline derivatives, such as 4-Chloro-6,7-dimethoxyquinazoline and 4-Chloroquinazoline.[2][3] It is imperative to treat this compound as hazardous and to consult the supplier-specific Safety Data Sheet (SDS) before commencing any work.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Effective personal protective equipment (PPE) selection is dictated by a thorough understanding of the compound's potential hazards. Based on data from close structural analogues, this compound should be presumed to pose the following risks.
These classifications are the primary drivers for the stringent handling protocols that follow. The potential for skin, eye, and respiratory irritation necessitates the creation of a consistent barrier between you and the chemical.
| Hazard Classification | Category | GHS Code | Primary Risk | Authoritative Source |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. | [2][4] |
| Serious Eye Damage/Irritation | Category 2/2A | H319 | Causes serious eye irritation. | [2][4] |
| Specific target organ toxicity (single exposure) | Category 3 | H335 | May cause respiratory irritation. | [3][4] |
| Acute Toxicity, Oral | Category 3/4 | H302 | May be harmful if swallowed. | [2][3] |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin. | [2] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled. | [2] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to mitigate the risks outlined above. The choice of PPE must be appropriate for the procedure being performed.[5]
-
Eye and Face Protection:
-
Rationale: The classification as a serious eye irritant means that any direct contact could lead to significant injury.
-
Minimum Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Enhanced Precaution: When there is a significant risk of splashing (e.g., during solution transfers or reaction quenching), a face shield must be worn in addition to safety goggles.[7][8]
-
-
Hand Protection:
-
Rationale: To prevent skin irritation and potential dermal absorption, direct skin contact must be avoided.[9]
-
Specification: Use chemically resistant gloves, such as nitrile or neoprene.[8][10] Always inspect gloves for tears or punctures before each use.
-
Best Practice: When work is complete, wash the exterior of the gloves before removal. Remove gloves without touching the outer surface and dispose of them as contaminated waste.[10][11]
-
-
Skin and Body Protection:
-
Rationale: A lab coat provides a critical barrier against accidental spills and contamination of personal clothing.[7][12]
-
Specification: A clean, buttoned lab coat must be worn at all times. For procedures involving larger quantities or a higher risk of splashes, a chemically resistant apron is recommended.[10]
-
-
Respiratory Protection:
-
Rationale: The compound is presumed to be a respiratory irritant and potentially harmful if inhaled.[2][4] Engineering controls are the primary method of protection.
-
Primary Control: All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][11]
-
Secondary Control: If a fume hood is not available or if there is a risk of generating dust or aerosols outside of a hood, a NIOSH/MSHA-approved respirator is required.[8]
-
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, methodical workflow is essential for safety and experimental reproducibility.
Step 1: Pre-Operational Checks
-
Review Documentation: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before starting work.[8]
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification. Confirm adequate airflow.[11]
-
Assemble Materials: Gather all necessary chemicals, solvents, and equipment.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4][10]
-
Don PPE: Put on all required personal protective equipment as detailed in Section 2.
Step 2: Handling the Solid Compound (Weighing and Transfer)
-
Work in Fume Hood: Conduct all manipulations of the solid compound inside a chemical fume hood to contain any dust.
-
Minimize Dust: Handle the solid carefully to avoid creating airborne particles.[10] Use a spatula for transfers.
-
Labeling: Ensure the destination container is clearly and accurately labeled before transferring the compound.
Step 3: Post-Experiment Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[10]
-
Proper PPE Removal: Remove your lab coat and then your gloves, ensuring the contaminated outer surface of the glove is not touched.
-
Hand Washing: Wash hands thoroughly with soap and water after the completion of work and before leaving the laboratory.[4][11][12]
Emergency Procedures: Immediate First Aid
In case of accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs or persists, seek medical attention. Remove contaminated clothing.
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If the person is not breathing, give artificial respiration.[3] If you feel unwell, call a POISON CENTER or physician.
-
Ingestion: Do NOT induce vomiting.[3] Clean the mouth with water and drink plenty of water afterwards.[4] Call a physician or poison control center immediately.[3]
Disposal Plan: Ensuring Regulatory Compliance
Proper disposal is a crucial final step to protect personnel and the environment.
-
Chemical Waste: All waste containing this compound, including excess reagents and reaction mixtures, must be collected in a designated, labeled, and sealed hazardous waste container.[10] Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[10] Place these items in a clearly labeled, sealed waste bag or container.
-
Regulatory Adherence: Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Arrange for pickup by a licensed chemical waste disposal company.
Workflow Visualization
The following diagram illustrates the logical progression for the safe handling of this compound, from preparation to final disposal.
Caption: Safe Handling Workflow for this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. gerpac.eu [gerpac.eu]
- 6. fishersci.com [fishersci.com]
- 7. files.upei.ca [files.upei.ca]
- 8. benchchem.com [benchchem.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
